Bencyclane
説明
A vasodilator agent found to be effective in a variety of peripheral circulation disorders. It has various other potentially useful pharmacological effects. Its mechanism may involve block of calcium channels.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
特性
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJJXENSONZJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022646 | |
| Record name | Bencyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-37-5 | |
| Record name | Bencyclane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencyclane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bencyclane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bencyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bencyclane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCYCLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I97Z6S135 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bencyclane's Multifaceted Mechanism of Action in Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bencyclane, a therapeutic agent with vasodilatory and spasmolytic properties, exerts its effects on smooth muscle through a complex and multifactorial mechanism of action. This technical guide synthesizes the current understanding of its molecular interactions, focusing on its roles as a calcium channel blocker, a phosphodiesterase inhibitor, and a sodium channel blocker. While its smooth muscle relaxant effects are comparable to that of papaverine, the underlying pharmacology displays notable differences. This document provides a detailed overview of these mechanisms, supported by available data, experimental protocols, and visual representations of the involved signaling pathways and workflows.
Core Mechanisms of Action
This compound's relaxant effect on smooth muscle is not attributed to a single molecular target but rather to a synergistic interplay of several actions. The primary mechanisms identified are:
-
Calcium Channel Blockade: this compound functions by inhibiting the influx of extracellular calcium into smooth muscle cells.[1] Calcium ions are pivotal for the initiation and maintenance of smooth muscle contraction.[1] By blocking calcium channels, this compound reduces intracellular calcium concentrations, thereby preventing the activation of calmodulin and myosin light chain kinase, leading to vasodilation and muscle relaxation.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit phosphodiesterase activity in vitro.[2] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that promote smooth muscle relaxation. However, studies indicate that this compound's inhibitory effect on PDE is weak, especially when compared to a classic PDE inhibitor like papaverine, despite their comparable smooth muscle relaxant potency.[2][3] Furthermore, in some smooth muscle preparations, this compound does not significantly increase cAMP levels, suggesting that PDE inhibition is not its primary mechanism of action for relaxation.[2]
-
Sodium Channel Blockade: this compound exhibits use-dependent blockade of voltage-gated sodium channels.[4] This action, which is more pronounced at higher frequencies of channel activation, is characteristic of Class I antiarrhythmic drugs.[5] In the context of smooth muscle, particularly vascular smooth muscle, the inhibition of sodium channels can lead to membrane hyperpolarization and subsequent closure of voltage-dependent calcium channels, contributing to relaxation. This mechanism also underlies its local anesthetic properties.[1]
Quantitative Data
Specific quantitative data for this compound's activity on its molecular targets in smooth muscle is not extensively available in publicly accessible literature. The following tables summarize the available information and provide comparative data for other relevant compounds to offer a frame of reference.
Table 1: this compound Activity Profile
| Parameter | Target/Effect | Tissue/Cell Type | Value | Citation |
| Inhibition | Use-dependent Sodium Channel Block | Frog Skeletal Muscle | Effective at 10 µM | [4] |
| Relaxant Effect | Smooth Muscle Relaxation | Various | Comparable to Papaverine | [3] |
| PDE Inhibition | Phosphodiesterase | In vitro | Weak compared to Papaverine | [2][3] |
Table 2: Comparative Efficacy of Smooth Muscle Relaxants
| Compound | Target | Tissue | IC50 / EC50 | Citation |
| Papaverine | PDE Inhibitor | Rat Aortic Smooth Muscle Cells | 0.10 mM (IC50) | [6] |
| Papaverine | PDE Inhibitor | Human Coronary Artery Endothelial Cells | 0.056 mM (IC50) | [6] |
| Papaverine | PDE Inhibitor | Rat Aorta (epinephrine-induced contraction) | ~0.18 mM (for 100% relaxation) | [6] |
| Theophylline | PDE Inhibitor | Guinea Pig Ileum | Less potent than Papaverine | [7] |
| Verapamil | Calcium Channel Blocker | Guinea Pig Ileum | More potent than Papaverine for Ca2+ response | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on smooth muscle.
In Vitro Organ Bath for Smooth Muscle Relaxation
Objective: To determine the direct effect of this compound on the contractility of isolated smooth muscle tissues.
Methodology:
-
Tissue Preparation:
-
Smooth muscle tissues, such as aortic rings, tracheal strips, or intestinal segments, are dissected from euthanized laboratory animals (e.g., rats, guinea pigs).[8]
-
The tissues are placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.
-
Connective and adipose tissue are carefully removed under a dissecting microscope.
-
-
Mounting:
-
The prepared tissue strips or rings are suspended in an organ bath containing PSS, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.
-
One end of the tissue is fixed to a stationary hook, while the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a predetermined resting tension.
-
The viability of the tissue is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl) or phenylephrine.
-
-
Experimental Procedure:
-
After a washout period, a stable submaximal contraction is induced using a relevant agonist (e.g., phenylephrine for vascular rings, carbachol for intestinal smooth muscle).
-
Once a stable contractile plateau is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the effects of this compound on voltage-gated sodium channels in isolated smooth muscle cells.
Methodology:
-
Cell Preparation:
-
Single smooth muscle cells are enzymatically dissociated from the tissue of interest.
-
The isolated cells are transferred to a recording chamber on the stage of an inverted microscope.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The patch pipette is filled with an appropriate intracellular solution, and the extracellular solution is a physiological buffer.
-
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a negative holding potential (e.g., -80 mV).
-
Sodium currents are elicited by depolarizing voltage steps.
-
To assess use-dependent block, a train of depolarizing pulses at a specific frequency is applied before and after the application of this compound.
-
-
Data Analysis:
-
The amplitude of the sodium current is measured in the absence and presence of different concentrations of this compound.
-
The degree of tonic and use-dependent block is quantified.
-
Calcium Imaging in Smooth Muscle Cells
Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound.
Methodology:
-
Cell Preparation and Dye Loading:
-
Smooth muscle cells are cultured on glass coverslips.
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Imaging:
-
The coverslip is mounted in a perfusion chamber on a fluorescence microscope.
-
The cells are continuously perfused with a physiological salt solution.
-
-
Experimental Procedure:
-
A baseline fluorescence is recorded.
-
The cells are stimulated with a contractile agonist to induce an increase in intracellular calcium.
-
This compound is then added to the perfusion solution, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The fluorescence signal is converted to a ratiometric signal (for Fura-2) or a relative change in fluorescence (for Fluo-4) to represent the intracellular calcium concentration.
-
The effect of this compound on both the peak and sustained phases of the calcium signal is analyzed.
-
Visualizations
Signaling Pathways
Caption: this compound's primary mechanisms of action in smooth muscle.
Experimental Workflows
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Fumarate Research Chemical [benchchem.com]
- 4. Use-dependent blockade of sodium channels induced by this compound in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of effects of smooth muscle relaxing drugs in intestinal smooth muscle of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of vasodilators on isolated smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacokinetics and Pharmacodynamics of Bencyclane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane is a pharmaceutical agent with vasodilatory, spasmolytic, and anti-platelet aggregation properties. It has been primarily investigated for its therapeutic potential in circulatory disorders, particularly peripheral arterial occlusive disease (PAOD).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its molecular mechanisms, experimental validation, and quantitative data.
Pharmacodynamics
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting vascular smooth muscle and platelets.
Mechanism of Action
Calcium Channel Blockade and Vasodilation: The principal mechanism of this compound's vasodilatory effect is the inhibition of calcium influx into vascular smooth muscle cells.[1][2] By blocking L-type calcium channels, this compound reduces the intracellular availability of Ca2+, which is essential for the activation of myosin light chain kinase and subsequent muscle contraction.[2] This leads to the relaxation of smooth muscle in the vascular walls, resulting in vasodilation, reduced vascular resistance, and improved blood flow.[1]
Spasmolytic Activity: this compound also demonstrates direct spasmolytic effects on smooth muscles, contributing to its efficacy in conditions characterized by vasospasm.[2]
Anti-platelet Aggregation: this compound has been shown to inhibit platelet aggregation, which is a crucial factor in the formation of thrombi.[1][3] This anti-aggregatory effect further contributes to the improvement of vascular health by preventing the formation of blood clots.[2]
Phosphodiesterase (PDE) Inhibition: While this compound exhibits some in vitro inhibitory activity against phosphodiesterase (PDE), this effect is considered weak compared to agents like papaverine.[4] Studies have shown that at therapeutic concentrations, this compound-induced smooth muscle relaxation is likely unrelated to PDE inhibition or significant increases in cyclic AMP (cAMP).[4]
Other Potential Mechanisms: Some studies suggest that this compound may have neuroprotective effects and local anesthetic properties.[1][4]
Signaling Pathways
The signaling pathway for this compound-induced vasodilation is initiated by its interaction with L-type calcium channels on vascular smooth muscle cells.
The anti-platelet effect of this compound involves the inhibition of signaling pathways that lead to platelet aggregation.
References
- 1. A contribution to the pharmacokinetics of this compound (Fludilat) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound after single dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of platelet aggregation in vivo i. Effect of bencyclan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The long-term tolerability of this compound ('Fludilat') in patients with peripheral occlusive disease: a 48-week prospective double-blind controlled study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Bencyclane as a Calcium Channel Blocker in Vascular Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane is a vasoactive compound with a primary mechanism of action centered on the blockade of calcium channels in vascular smooth muscle tissue. This action leads to a reduction in calcium ion influx, resulting in vasodilation and a decrease in peripheral resistance. While other potential mechanisms, such as weak phosphodiesterase (PDE) inhibition, have been explored, the direct calcium antagonistic effect is considered the principal driver of its smooth muscle relaxant properties.[1] This technical guide provides a comprehensive overview of this compound's role as a calcium channel blocker, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its therapeutic effects.
Introduction
Vascular smooth muscle contraction is a fundamental physiological process that regulates blood pressure and regional blood flow. This process is critically dependent on the influx of extracellular calcium ions (Ca2+) through voltage-gated L-type calcium channels.[2] this compound, a pharmaceutical agent with vasodilatory and spasmolytic properties, exerts its therapeutic effects by directly inhibiting these channels in vascular smooth muscle cells.[3] This inhibition of Ca2+ entry prevents the activation of downstream contractile machinery, leading to muscle relaxation and vasodilation. Beyond its primary role as a calcium channel blocker, this compound has also been noted to possess antiplatelet and local anesthetic properties, contributing to its overall therapeutic profile in circulatory and muscular conditions.[3]
Core Mechanism of Action: Calcium Channel Blockade
The fundamental action of this compound in vascular tissue is the inhibition of L-type voltage-gated calcium channels. In their resting state, these channels are closed. Upon depolarization of the vascular smooth muscle cell membrane, these channels open, allowing an influx of extracellular Ca2+. This rise in intracellular Ca2+ concentration is the primary trigger for a cascade of events leading to muscle contraction.
This compound physically or allosterically obstructs these L-type calcium channels, thereby reducing the influx of Ca2+. This reduction in intracellular Ca2+ levels is the cornerstone of its vasodilatory effect.
Signaling Pathway of this compound-Induced Vasodilation
The signaling cascade initiated by the influx of calcium and its subsequent inhibition by this compound is a well-characterized pathway in vascular smooth muscle physiology. The following diagram illustrates this pathway.
References
- 1. Mechanism of action of calcium antagonists in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of endothelium on Mg(2+)-induced relaxation in noradrenaline-contracted aorta from DOCA-salt hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of calcium antagonists on vascular responses of bovine coronary artery to acetylcholine, noradrenaline, and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Bencyclane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane is a synthetic drug molecule recognized for its vasodilatory and antispasmodic properties. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, tailored for an audience of researchers, scientists, and drug development professionals. The document details the key experimental protocols for its synthesis, presents quantitative data in structured tables, and visualizes the synthetic workflow and its mechanism of action through detailed diagrams.
Discovery and Pharmacological Profile
This compound, chemically known as 3-[(1-benzylcycloheptyl)oxy]-N,N-dimethylpropylamine, was first developed by Pallos and his colleagues.[1] It is primarily classified as a vasodilator and antispasmodic agent.[2] Its therapeutic effects are mainly attributed to its ability to block L-type voltage-gated calcium channels.[3][4][5] This action inhibits the influx of calcium ions into vascular smooth muscle cells, leading to muscle relaxation and subsequent vasodilation.[6][7][8] Additionally, this compound has been noted to exhibit antiplatelet and local anesthetic properties.[6][9]
Chemical Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the formation of a key intermediate, 1-benzylcycloheptanol, through a Grignard reaction. This is followed by a Williamson ether synthesis to yield the final this compound molecule.
Step 1: Grignard Synthesis of 1-Benzylcycloheptanol
The initial step involves the reaction of suberone (cycloheptanone) with a Grignard reagent, benzylmagnesium bromide. The benzylmagnesium bromide is prepared in situ from benzyl bromide and magnesium turnings in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of suberone, leading to the formation of 1-benzylcycloheptanol after acidic workup.
Experimental Protocol: Synthesis of 1-Benzylcycloheptanol
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzyl bromide
-
Suberone (Cycloheptanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve benzyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the benzyl bromide solution to the flask to initiate the Grignard reaction, which is indicated by the formation of a cloudy solution and gentle refluxing.
-
Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath.
-
Dissolve suberone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the suberone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-benzylcycloheptanol.
-
Purify the product by vacuum distillation or column chromatography.
-
Quantitative Data for Step 1
| Parameter | Value |
| Molar Ratio (Mg : Benzyl Bromide : Suberone) | 1.2 : 1.1 : 1.0 |
| Reaction Temperature (Grignard formation) | Reflux of diethyl ether |
| Reaction Temperature (Addition of Suberone) | 0 °C to room temperature |
| Reaction Time | 3-4 hours |
| Reported Yield | ~70-80% |
Step 2: Williamson Ether Synthesis of this compound
The second step involves the formation of the ether linkage. The hydroxyl group of 1-benzylcycloheptanol is deprotonated using a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with 3-dimethylaminopropyl chloride in an SN2 reaction to displace the chloride and form this compound.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Benzylcycloheptanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
3-Dimethylaminopropyl chloride hydrochloride
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium hydride in anhydrous THF under an inert atmosphere.
-
Dissolve 1-benzylcycloheptanol in anhydrous THF and add it to the dropping funnel.
-
Add the 1-benzylcycloheptanol solution dropwise to the sodium hydride suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.
-
Prepare the free base of 3-dimethylaminopropyl chloride by dissolving the hydrochloride salt in water and neutralizing with a concentrated sodium hydroxide solution, followed by extraction with an organic solvent. Dry the organic extract over anhydrous sodium sulfate.
-
Add the solution of 3-dimethylaminopropyl chloride dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature and cautiously quench the excess sodium hydride with water or ethanol.
-
Add water to dissolve the inorganic salts and separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
-
Quantitative Data for Step 2
| Parameter | Value |
| Molar Ratio (1-Benzylcycloheptanol : NaH : 3-Dimethylaminopropyl chloride) | 1.0 : 1.2 : 1.1 |
| Reaction Temperature | Reflux of THF |
| Reaction Time | 4-6 hours |
| Reported Yield | ~60-70% |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the cycloheptyl and propyl chains, and the methyl protons of the dimethylamino group. |
| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon of the cycloheptyl ring, the various methylene carbons, and the methyl carbons of the dimethylamino group. |
| IR Spectroscopy | Characteristic peaks for C-O-C ether stretching, C-H stretching of aromatic and aliphatic groups, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₉H₃₁NO, M.W. = 289.46 g/mol ).[10] |
Visualization of Synthesis and Mechanism of Action
This compound Synthesis Workflow
Caption: Synthetic workflow for this compound.
This compound Mechanism of Action: Vasodilation Signaling Pathway
Caption: this compound's mechanism of action in vasodilation.
Conclusion
This technical guide has provided a detailed overview of the discovery and synthesis of this compound. The outlined experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The visualized synthesis workflow and mechanism of action offer a clear and concise understanding of this important vasodilator. Further research can focus on optimizing the synthesis for higher yields and exploring the full therapeutic potential of this compound and its analogs.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. [The effect of vasodilators on isolated smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 7. quora.com [quora.com]
- 8. Vasodilators | RDS [rheumaderm-society.org]
- 9. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bencyclane's Effect on Phosphodiesterase Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane is a vasoactive drug primarily known for its spasmolytic and vasodilatory properties. While its mechanism of action is multifaceted, involving calcium channel blockade and other cellular effects, its interaction with the phosphodiesterase (PDE) enzyme family has been a subject of investigation. Phosphodiesterases are crucial regulators of intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to increased levels of these second messengers, resulting in a cascade of downstream effects, including smooth muscle relaxation. This technical guide provides an in-depth analysis of the available scientific literature on this compound's effect on phosphodiesterase activity, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Quantitative Data on Phosphodiesterase Inhibition
To provide a contextual understanding, the following table presents the IC50 values for papaverine , a non-selective phosphodiesterase inhibitor, against different PDE isoforms. This data serves as a benchmark for the potency of a compound that primarily exerts its therapeutic effects through PDE inhibition.
| Compound | PDE Isoform | IC50 (µM) | Reference |
| Papaverine | PDE3A | 0.284 | [2] |
| Papaverine | PDE10A (cGMP) | 0.017-0.019 | [2] |
It is important to note that the absence of specific IC50 or Ki values for this compound in the public domain is a significant limitation in definitively characterizing its potency as a PDE inhibitor.
Signaling Pathway of Phosphodiesterase Inhibition
Phosphodiesterases play a critical role in modulating the concentration of intracellular second messengers, cAMP and cGMP. The inhibition of these enzymes by a compound like this compound would lead to an accumulation of these cyclic nucleotides, triggering downstream signaling cascades that ultimately result in physiological responses such as vasodilation.
References
The Neuroprotective Potential of Bencyclane Fumarate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane fumarate, a compound known for its vasodilatory and spasmolytic properties, has garnered interest for its potential neuroprotective effects, particularly in the context of cerebral ischemia.[1] Its primary mechanism of action involves the inhibition of calcium influx into smooth muscle cells, leading to vasodilation and improved blood flow.[1] Additionally, it exhibits antiplatelet and spasmolytic activities.[1] Emerging evidence suggests that its neuroprotective capabilities may extend to mitigating oxidative stress and inflammation, key contributors to neuronal damage in ischemic events.[2] This technical guide synthesizes the available preclinical data, focusing on the methodologies used to evaluate its efficacy and the signaling pathways implicated in its neuroprotective action. Due to a scarcity of specific quantitative data for this compound fumarate in neuroprotection studies, this document also draws upon findings from studies of dimethyl fumarate (DMF), a structurally related compound, to provide a more comprehensive, albeit indirect, understanding of the potential mechanisms at play.
Core Mechanisms of Action
This compound fumarate's established pharmacological profile centers on its ability to induce vasodilation by blocking calcium channels in vascular smooth muscle cells.[1] This action is critical in conditions characterized by circulatory disturbances.[1] The compound also interferes with platelet aggregation, reducing the risk of thrombus formation, and alleviates muscle spasms.[1] While not its primary indication, some studies suggest that this compound fumarate may also possess local anesthetic properties.[1]
Experimental Models and Protocols for Evaluating Neuroprotection
The primary in vivo model for studying the neuroprotective effects of compounds in the context of stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rodents, typically rats. This model effectively mimics the pathophysiology of human ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective efficacy of a test compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are commonly used. The animals are anesthetized, often with an intraperitoneal injection of chloral hydrate or isoflurane. Body temperature is maintained at 37°C using a heating pad.[2]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A specialized monofilament suture is inserted into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 1-2 hours) to induce ischemia, after which the suture is withdrawn to allow for reperfusion.[2][3]
-
Drug Administration: The test compound, such as this compound fumarate, would be administered at a predetermined dose and time point relative to the ischemic event (e.g., before, during, or after MCAO). The route of administration (e.g., intravenous, intraperitoneal, or oral) is a critical parameter.
-
Outcome Assessment:
-
Infarct Volume: 24 to 48 hours post-MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white, allowing for the quantification of the infarct volume.[4]
-
Neurological Deficit Scoring: A battery of behavioral tests is used to assess neurological function before and after the ischemic insult.
-
Key Signaling Pathways in Neuroprotection
While direct evidence for this compound fumarate is limited, the neuroprotective effects of the structurally related dimethyl fumarate (DMF) are well-documented to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is plausible that this compound fumarate may exert its effects through similar mechanisms.
The Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Diagram: Nrf2 Signaling Pathway in Neuroprotection
Caption: Hypothesized Nrf2 signaling pathway activation by this compound Fumarate.
Quantitative Data on Neuroprotective Effects
Effects on Infarct Volume and Brain Edema (Data from DMF Studies)
| Parameter | Control Group (Vehicle) | DMF-Treated Group | Percentage Reduction | Reference |
| Infarct Volume (mm³) (Day 1) | 43.7 ± 18.5 | 28.6 ± 15.9 | ~35% | [5] |
| Infarct Volume (mm³) (Day 7) | 25.2 ± 21.9 | 8.7 ± 11.6 | ~65% | [5] |
| Brain Water Content (%) | 83.46 ± 1.2 | 81.65 ± 1.49 | Not statistically significant in this study | [2] |
Note: These data are from studies on dimethyl fumarate and are presented as a proxy for the potential effects of a fumarate-containing compound.
Effects on Oxidative Stress Markers (Hypothetical Data Structure)
| Biomarker | Ischemia-Reperfusion (IR) Control | This compound Fumarate + IR | Sham Control |
| Malondialdehyde (MDA) (nmol/mg protein) | Increased | Decreased | Baseline |
| Superoxide Dismutase (SOD) (U/mg protein) | Decreased | Increased | Baseline |
| Glutathione Peroxidase (GPx) (U/mg protein) | Decreased | Increased | Baseline |
Effects on Inflammatory Cytokines (Hypothetical Data Structure)
| Cytokine | IR Control | This compound Fumarate + IR | Sham Control |
| TNF-α (pg/mg protein) | Increased | Decreased | Baseline |
| IL-1β (pg/mg protein) | Increased | Decreased | Baseline |
| IL-6 (pg/mg protein) | Increased | Decreased | Baseline |
Effects on Apoptosis Markers (Hypothetical Data Structure)
| Marker | IR Control | This compound Fumarate + IR | Sham Control |
| Caspase-3 Activity (fold change) | Increased | Decreased | Baseline |
| Bcl-2 Expression (relative units) | Decreased | Increased | Baseline |
| Bax Expression (relative units) | Increased | Decreased | Baseline |
Experimental Workflows
A typical preclinical study evaluating the neuroprotective effects of a compound like this compound fumarate would follow a structured workflow.
Diagram: Experimental Workflow for Preclinical Neuroprotection Study
Caption: A generalized workflow for assessing neuroprotective drug efficacy.
Conclusion and Future Directions
This compound fumarate presents a compelling profile for potential neuroprotection due to its established vasodilatory and antiplatelet effects. The hypothesis that it may also mitigate neuroinflammation and oxidative stress, possibly through the Nrf2 pathway, warrants further investigation. However, there is a clear and significant need for dedicated preclinical studies to generate specific quantitative data on its efficacy in models of cerebral ischemia. Future research should focus on:
-
Dose-response studies to determine the optimal therapeutic window for neuroprotection.
-
Comprehensive biomarker analysis to quantify the effects on oxidative stress, inflammation, and apoptosis.
-
Elucidation of the precise signaling pathways involved in its neuroprotective actions.
-
Long-term functional outcome studies to assess the durability of its effects.
Such data will be crucial for guiding the design of any potential clinical trials and for fully understanding the therapeutic potential of this compound fumarate in the treatment of ischemic stroke.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. scielo.br [scielo.br]
- 3. Intra-arterial Drug Delivery to the Ischemic Brain in Rat Middle Cerebral Artery Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Bencyclane's Local Anesthetic Properties: A Technical Guide for Researchers
An In-Depth Examination of the Pharmacological Profile and Research Methodologies for a Unique Vasoactive Agent with Anesthetic Potential
Abstract
Bencyclane, a compound recognized for its vasodilatory and antispasmodic effects, also exhibits significant local anesthetic properties. This technical guide provides a comprehensive overview of the current research on this compound's local anesthetic actions, intended for researchers, scientists, and professionals in drug development. The core of its anesthetic activity lies in the blockade of key ion channels, a mechanism it shares with conventional local anesthetics. This document synthesizes available quantitative data, details experimental protocols for its evaluation, and visualizes the underlying molecular and procedural frameworks to facilitate further investigation into its therapeutic potential.
Introduction
This compound is a vasoactive drug that has been used in the management of peripheral and cerebral vascular disorders.[1] Beyond its primary indications, a body of research has pointed towards its capabilities as a local anesthetic. This property is intrinsically linked to its molecular mechanism of action, which involves the modulation of ion channel function, a hallmark of local anesthesia. Understanding the nuances of this compound's interaction with these channels and its performance in preclinical models is crucial for exploring its potential applications in pain management and regional anesthesia.
Mechanism of Action: A Dual Blockade
The local anesthetic effect of this compound is primarily attributed to its ability to block voltage-gated sodium channels and calcium channels in neuronal membranes. This dual blockade disrupts the transmission of nociceptive signals.
Voltage-Gated Sodium Channel Blockade
Similar to conventional local anesthetics like lidocaine, this compound induces a use-dependent blockade of voltage-gated sodium channels .[2][3] This means that the blocking effect is more pronounced in nerves that are firing action potentials more frequently. The molecule, in its ionized form, is thought to bind to a receptor site within the sodium channel pore, stabilizing the channel in an inactivated state and thereby preventing the influx of sodium ions necessary for depolarization and nerve impulse propagation. Electrophysiological studies have demonstrated that this compound decreases the maximum rate of depolarization (Vmax) of the action potential in a frequency-dependent manner.[3] At a concentration of 10 µM, this compound has been shown to significantly decrease the Vmax in frog skeletal muscle.[3] Furthermore, at a concentration of 5 x 10⁻⁵ mol/l, it can cause a reversible tonic block.[2]
Calcium Channel Blockade
In addition to its effects on sodium channels, this compound also acts as a calcium channel blocker.[1] This action contributes to its local anesthetic and vasodilatory properties. By inhibiting the influx of calcium ions, this compound can interfere with neurotransmitter release at synaptic terminals and also modulate neuronal excitability. While the specific subtypes of calcium channels targeted by this compound in the context of local anesthesia are not yet fully elucidated, its activity at L-type calcium channels is well-documented in other tissues.[4]
Signaling Pathway of this compound's Local Anesthetic Action
Caption: this compound's dual blockade of Na+ and Ca2+ channels.
Quantitative Efficacy of this compound
While extensive quantitative data on this compound's local anesthetic properties is limited, some studies provide insights into its efficacy.
| Parameter | Value | Species/Model | Reference |
| Sodium Channel Block | |||
| Vmax Decrease | Significant at 10 µM | Frog Skeletal Muscle | [3] |
| Tonic Block | Reversible at 5 x 10⁻⁵ mol/l | Muscle Membrane | [2] |
| Electrophysiological Effects | |||
| Repolarization (50%) | Increased by 33.3 ± 2.5% | Skeletal Muscle | [3] |
| Overshoot Potential | Decreased by 11.3 ± 0.72 mV | Skeletal Muscle | [3] |
| Action Potential Duration (APD90) | Shortened from 258.3 to 241.7 msec | Canine Purkinje Fiber | [3] |
Note: Further research is required to establish a comprehensive dose-response profile, including ED50 values for infiltration and nerve block anesthesia, as well as the onset and duration of action in standardized preclinical models.
Experimental Protocols for Evaluation
The assessment of a compound's local anesthetic properties involves a series of well-established in vivo and in vitro experimental models.
In Vivo Models
This classic model assesses the intensity and duration of infiltration anesthesia.
Workflow for Guinea Pig Intradermal Wheal Assay
Caption: Workflow for assessing infiltration anesthesia in guinea pigs.
Detailed Protocol:
-
Animal Preparation: Albino guinea pigs are acclimatized to the laboratory environment. The dorsal skin is carefully shaved 24 hours prior to the experiment.
-
Injection: A volume of 0.1 mL of the test solution (this compound at various concentrations) and a vehicle control (e.g., saline) are injected intradermally at marked sites, raising a wheal.
-
Stimulation: At regular intervals (e.g., every 5 minutes), the center of the wheal is stimulated with a sharp, calibrated filament (e.g., von Frey filament).
-
Assessment: The presence or absence of the cutaneous trunci muscle reflex (a twitch of the skin) is observed. The absence of this reflex indicates successful local anesthesia.
-
Data Collection: The duration of anesthesia is recorded as the time from injection until the return of the reflex.
This model evaluates the efficacy of a compound in producing a nerve conduction block.
Workflow for Rat Sciatic Nerve Block
Caption: Evaluating nerve block anesthesia in a rat model.
Detailed Protocol:
-
Anesthesia and Surgery: Rats are anesthetized, and the sciatic nerve is carefully exposed through a small incision in the thigh.
-
Drug Administration: A small volume (e.g., 0.1-0.2 mL) of the this compound solution or control is injected around the sciatic nerve.
-
Sensory Block Assessment: The loss of sensation is evaluated using methods such as the tail-flick test or the hot plate test, where the latency to withdraw from a thermal stimulus is measured.[5]
-
Motor Block Assessment: Motor function is assessed by observing the loss of the toe-spreading reflex or a decrease in grip strength.[6]
-
Data Analysis: The onset of the block is the time taken for the loss of sensory and motor function, and the duration is the time until their recovery.
In Vitro Models
This technique allows for the direct measurement of the effects of this compound on ion channel activity in isolated neurons or cells expressing specific channel subtypes.
Workflow for Patch-Clamp Electrophysiology
References
- 1. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpb.sav.sk [gpb.sav.sk]
- 3. Use-dependent blockade of sodium channels induced by this compound in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an Animal Model of Epidural Anesthesia and Sedative Tail-Flick Test for Evaluating Local Anesthetic Effects in Rats [jstage.jst.go.jp]
- 6. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Bencyclane for Circulatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane is a vasoactive and spasmolytic agent that has been investigated for its therapeutic potential in various circulatory disorders, particularly peripheral arterial occlusive disease (PAOD). Initial studies have elucidated its multimodal mechanism of action, which primarily involves the blockade of calcium channels, inhibition of platelet aggregation, and improvement of red blood cell deformability. This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its core pharmacological principles, summarizing quantitative data from early clinical evaluations, and outlining key experimental protocols. The included visualizations of signaling pathways and experimental workflows offer a deeper understanding of its therapeutic rationale and the methodologies employed in its initial investigation.
Core Pharmacological Profile of this compound
This compound exerts its effects on the circulatory system through a combination of mechanisms, making it a molecule of interest for conditions characterized by impaired blood flow.
Vasodilatory and Spasmolytic Effects
The primary mechanism underlying this compound's vasodilatory action is the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking L-type calcium channels, this compound reduces the intracellular calcium concentration available for the contractile apparatus, leading to smooth muscle relaxation and subsequent vasodilation. This action helps to alleviate vasospasms, a contributing factor to reduced blood flow in peripheral vascular diseases.[1]
Antiplatelet Activity
This compound has been shown to inhibit platelet aggregation, a crucial process in thrombus formation.[1] This anti-aggregatory effect contributes to its therapeutic potential in preventing the progression of vascular diseases. The mechanism is thought to involve the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] Elevated levels of these cyclic nucleotides inhibit various platelet activation pathways.
Hemorheological Effects
Early research indicated that this compound may improve the flow properties of blood. Studies have suggested that it can enhance erythrocyte deformability (filterability), which is the ability of red blood cells to change shape to pass through narrow capillaries.[4] This effect, coupled with a potential reduction in blood viscosity, could contribute to improved microcirculation in ischemic tissues.
Quantitative Data from Initial Clinical Evaluations
Initial clinical studies of this compound in patients with circulatory disorders, particularly PAOD (Fontaine Stage II), focused on improvements in walking distance as a primary efficacy endpoint. While many early publications report statistically significant improvements, detailed quantitative data is often sparse in readily accessible literature. The following tables summarize the available quantitative findings.
Table 1: Efficacy of this compound in Peripheral Arterial Occlusive Disease (Fontaine Stage II)
| Study/Drug | Dosage | Duration | Outcome Measure | Baseline Value (meters) | Change from Baseline (meters) | p-value |
| This compound (vs. Aerobic Training) | Not Specified | 12 weeks | Pain-Free Walking Distance | 156 | +97 | <0.001 |
| Aerobic Training (Control) | N/A | 12 weeks | Pain-Free Walking Distance | 149 | +150 | <0.001 |
Data extracted from a study comparing aerobic and combined training, with this compound data included for comparative context.[5]
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | 25-30% |
| Protein Binding | ~80% |
| Elimination Half-life | 6-10 hours |
Pharmacokinetic parameters can vary based on the specific formulation and patient population.
Experimental Protocols
The following sections detail the methodologies for key preclinical and clinical experiments cited in the initial studies of this compound.
Preclinical Evaluation in a Murine Hindlimb Ischemia Model
This protocol describes a common method for inducing peripheral ischemia in an animal model to evaluate the efficacy of therapeutic agents like this compound.[1][6]
Objective: To assess the effect of this compound on blood flow recovery and tissue neovascularization following surgically induced hindlimb ischemia.
Animal Model: Male C57BL/6 mice (8-12 weeks old).
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision in the skin overlying the femoral artery.
-
Isolate the femoral artery from the femoral vein and nerve.
-
Ligate the femoral artery at two points: proximal to the origin of the profunda femoris artery and distal to the origin of the saphenous artery.
-
Excise the segment of the artery between the ligatures.
-
Suture the skin incision.
-
Administer appropriate post-operative analgesia.
This compound Administration:
-
Route of Administration: Intraperitoneal (IP) or oral gavage.
-
Dosage: A dose-ranging study should be performed to determine the optimal therapeutic dose.
-
Frequency: Daily administration, commencing immediately after surgery and continuing for a predefined period (e.g., 14 or 28 days).
Outcome Measures:
-
Blood Flow: Assessed using Laser Doppler Perfusion Imaging (LDPI) at baseline (before surgery), immediately after surgery, and at regular intervals post-surgery (e.g., days 3, 7, 14, 21, and 28). Data is typically expressed as a ratio of perfusion in the ischemic limb to that in the non-ischemic (contralateral) limb.
-
Tissue Neovascularization: At the end of the study period, animals are euthanized, and the gastrocnemius muscles are harvested. Capillary density is assessed by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Clinical Trial Protocol for this compound in Intermittent Claudication
This protocol outlines a typical design for a randomized controlled trial to evaluate the efficacy and safety of this compound in patients with PAOD.
Objective: To determine if this compound improves pain-free and maximal walking distance in patients with intermittent claudication (Fontaine Stage II).
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria:
-
Male and female patients aged 40-75 years.
-
Diagnosed with stable, symptomatic PAOD (Fontaine Stage IIa or IIb).
-
Ankle-brachial index (ABI) ≤ 0.90 in the symptomatic leg.
-
Pain-free walking distance of ≤ 200 meters on a standardized treadmill test.
-
Stable symptoms for at least 3 months prior to enrollment.
-
-
Exclusion Criteria:
-
Critical limb ischemia (Fontaine Stage III or IV).
-
Previous major vascular surgery on the affected limb.
-
Myocardial infarction or stroke within the last 6 months.
-
Uncontrolled hypertension or diabetes mellitus.
-
Significant renal or hepatic impairment.
-
Intervention:
-
Treatment Group: this compound fumarate (e.g., 200 mg) administered orally twice daily.
-
Control Group: Placebo administered orally twice daily.
Study Duration: 12 to 24 weeks.
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in pain-free walking distance as measured by a standardized treadmill test (e.g., constant speed of 3.2 km/h, 10% grade).
-
Secondary Efficacy Endpoints:
-
Change from baseline in maximal walking distance.
-
Change from baseline in ABI.
-
Change from baseline in quality of life, assessed using a validated questionnaire (e.g., SF-36, VascuQoL).
-
-
Safety Assessments:
-
Monitoring of adverse events.
-
Vital signs.
-
Standard laboratory parameters (hematology, clinical chemistry).
-
Visualized Signaling Pathways and Workflows
Signaling Pathway of this compound's Vasodilatory Action
Caption: this compound-mediated vasodilation via calcium channel blockade.
Signaling Pathway of this compound's Antiplatelet Action
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Effect of phosphodiesterase inhibitors on platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Phosphodiesterases in Anti-platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filterability of human erythrocytes--drug induced prevention of aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of aerobic and combined training on pain-free walking distance and health-related quality of life in patients with peripheral artery disease: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Bencyclane In Vitro Assay Protocols for Vasodilation: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane is a pharmaceutical agent recognized for its vasodilatory and spasmolytic properties.[1] Its therapeutic effects in various peripheral circulation disorders are primarily attributed to its ability to relax vascular smooth muscle.[2][3] The underlying mechanisms of action for this vasodilation are multifactorial, with key activities identified as calcium channel blockade and inhibition of phosphodiesterase (PDE).[1][4] This document provides detailed application notes and protocols for the in vitro assessment of this compound's vasodilatory effects, focusing on these two primary mechanisms.
Key Mechanisms of this compound-Induced Vasodilation
This compound elicits vasodilation through two main signaling pathways:
-
Calcium Channel Blockade: this compound inhibits the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells.[1] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, leading to muscle relaxation and vasodilation.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit PDE activity.[4] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound allows these second messengers to accumulate, leading to the activation of protein kinases that promote smooth muscle relaxation. However, it is noted that its PDE inhibitory effect is considered weak compared to other vasodilators like papaverine.[4]
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Vasodilation Assay Using Isolated Aortic Rings
This ex vivo method is a cornerstone for assessing the direct vasodilatory effects of compounds on vascular smooth muscle.
Objective: To determine the concentration-dependent vasodilatory effect of this compound on pre-constricted isolated arterial rings.
Materials:
-
Male Wistar rats (250-300g) or New Zealand white rabbits
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction
-
This compound fumarate
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Experimental Workflow:
Protocol:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.
-
Ring Mounting: Clean the aorta of connective and adipose tissue and cut into 2-3 mm wide rings. Suspend the rings in organ baths filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, washing them with fresh buffer every 15-20 minutes.
-
Pre-constriction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
This compound Administration: Once a stable contraction plateau is reached, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the pre-constriction. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Data Presentation:
While specific quantitative data for this compound's vasodilatory effect from publicly available literature is limited, the following table illustrates how the results can be presented, with example data for other vasodilators.
| Compound | Agonist | Artery | EC50 / IC50 |
| This compound | Phenylephrine/KCl | Rat/Rabbit Aorta | Data not available |
| Amlodipine | 40 mM KCl | Rat Aorta | 7.5 x 10⁻⁹ M |
| Naucline | Phenylephrine | Rat Aorta | No significant difference with/without endothelium |
| BAY 41-2272 | Phenylephrine | Rabbit Aorta (endothelium-intact) | pEC50 6.59 ± 0.05 |
| BAY 41-2272 | Phenylephrine | Rabbit Aorta (endothelium-denuded) | pEC50 6.19 ± 0.04 |
Note: pEC50 is the negative logarithm of the EC50 value.
Phosphodiesterase (PDE) Inhibition Assay
This in vitro enzymatic assay is used to determine the inhibitory activity of a compound on different PDE isoforms.
Objective: To quantify the inhibitory potency (IC50) of this compound against specific phosphodiesterase isoforms.
General Methodologies:
Two common methods for assessing PDE inhibition are the Scintillation Proximity Assay (SPA) and the Fluorescence Polarization (FP) assay.
A. Scintillation Proximity Assay (SPA) - A Radiometric Method
Principle: This assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to its corresponding monophosphate by a PDE enzyme. The product binds to scintillant-coated beads, generating a light signal proportional to PDE activity.
Materials:
-
Recombinant human PDE isoforms
-
[³H]-cAMP or [³H]-cGMP
-
Scintillation Proximity Assay (SPA) beads
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microplate, incubate the PDE enzyme with the radiolabeled substrate in the assay buffer, with and without varying concentrations of this compound.
-
Enzymatic Reaction: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction and add the SPA beads. Incubate to allow the [³H]-monophosphate product to bind to the beads.
-
Signal Quantification: Measure the light emitted from the beads using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
B. Fluorescence Polarization (FP) Assay - A Non-Radiometric Method
Principle: This assay utilizes a fluorescently labeled cyclic nucleotide. In its intact form, the small substrate tumbles rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE, the resulting linear monophosphate is captured by a binding protein, forming a larger, slower-tumbling complex with increased fluorescence polarization.
Materials:
-
Recombinant human PDE isoforms
-
Fluorescently labeled cAMP or cGMP
-
Specific binding protein for the monophosphate product
-
This compound
-
Assay buffer
-
Plate reader with polarizing filters
Protocol:
-
Reaction Setup: Incubate the PDE enzyme with the fluorescently labeled substrate in the assay buffer, with and without varying concentrations of this compound.
-
Enzymatic Reaction: Allow the reaction to proceed.
-
Detection: Add the binding agent that specifically recognizes the fluorescently labeled monophosphate product.
-
Signal Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: A decrease in the fluorescence polarization signal corresponds to PDE inhibition. Calculate the IC50 value from the dose-response curve.
Data Presentation:
| Compound | PDE Isoform | IC50 / Ki |
| This compound | Various | Data not available |
| Cicletanine | Calmodulin-regulated PDE (Monkey Aorta) | Ki: 450 - 700 µM |
| Cicletanine | cGMP-specific PDE (Monkey Aorta) | Ki: 450 - 700 µM |
Conclusion
The vasodilatory effects of this compound are well-documented and are primarily attributed to its dual action as a calcium channel blocker and a phosphodiesterase inhibitor. The in vitro protocols detailed in these application notes provide a robust framework for researchers to investigate and quantify these effects. While general methodologies are established, further studies are required to determine the specific EC50 and IC50/Ki values for this compound in vasodilation and PDE inhibition assays, respectively. Such quantitative data will be crucial for a more precise understanding of its pharmacological profile and for the development of new therapeutic applications.
References
Application Notes and Protocols for Investigating Bencyclane in Animal Models of Peripheral Artery Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Peripheral Artery Disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries, leading to reduced blood flow to the limbs. This ischemia can cause intermittent claudication, critical limb ischemia, and ultimately, limb loss. Animal models are indispensable for understanding the pathophysiology of PAD and for the preclinical evaluation of novel therapeutic agents.[1][2][3]
Bencyclane is a pharmaceutical agent with vasodilatory, antiplatelet, and spasmolytic properties.[4][5] Its primary mechanism involves the inhibition of calcium entry into vascular smooth muscle cells, leading to vasodilation and improved blood flow.[4] Additionally, studies have shown that this compound can inhibit platelet aggregation and may possess antioxidant and anti-inflammatory effects by reducing lipid peroxidation and neutrophil accumulation in ischemic tissues.[4][6] These multifaceted actions make this compound a compelling candidate for investigation in the context of PAD.
This document provides a detailed protocol for inducing a common animal model of PAD—hindlimb ischemia via femoral artery ligation in rats—and outlines a proposed framework for evaluating the therapeutic potential of this compound.
Proposed Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of a therapeutic agent like this compound in a rat model of PAD.
Caption: Experimental workflow for PAD animal model and this compound treatment.
Protocol 1: Rat Hindlimb Ischemia Model (Femoral Artery Ligation)
This protocol describes the surgical procedure for inducing unilateral hindlimb ischemia in rats, a widely used model for PAD.[7][8][9]
Materials:
-
Wistar albino rats (250-300g)
-
Anesthetic: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg), intraperitoneally (i.p.)
-
Surgical microscope or loupes
-
Sterile surgical instruments (scalpel, forceps, scissors, retractors)
-
4-0 silk sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Heating pad to maintain body temperature
-
Post-operative analgesic (e.g., Carprofen, 5 mg/kg, s.c.)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Shave the hair from the inguinal area to the knee of the right hindlimb.
-
Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Sterilize the surgical area with an antiseptic solution.
-
-
Surgical Ligation:
-
Make a 2-3 cm longitudinal skin incision over the right inguinal region.
-
Using blunt dissection, carefully separate the underlying connective tissue and muscle to expose the femoral neurovascular bundle (femoral artery, vein, and nerve).
-
Under microscopic observation, gently isolate the femoral artery from the femoral vein and nerve, from the level of the inguinal ligament to the bifurcation into the saphenous and popliteal arteries.[7][10]
-
Securely ligate the femoral artery at two points using 4-0 silk sutures: one ligation proximal (just distal to the inguinal ligament) and one ligation distal (proximal to the saphenous/popliteal bifurcation).
-
Excise the segment of the artery between the two ligatures.
-
-
Closure and Recovery:
-
Close the muscle layer with absorbable sutures and the skin incision with non-absorbable sutures or wound clips.
-
Administer post-operative analgesia to manage pain.
-
Allow the animal to recover on a heating pad until fully ambulatory. House animals individually post-surgery to prevent wound damage.
-
-
Sham Operation Control:
-
For the sham control group, perform the same surgical procedure, including isolation of the femoral artery, but do not perform the ligation or excision.
-
Protocol 2: this compound Treatment and Efficacy Assessment
This section outlines a proposed protocol for administering this compound and evaluating its effects on the PAD model.
Treatment Groups:
-
Group 1 (Sham): Rats undergo a sham operation and receive a vehicle control (e.g., saline or appropriate solvent) daily.
-
Group 2 (PAD + Vehicle): Rats undergo femoral artery ligation and receive the vehicle control daily.
-
Group 3 (PAD + this compound): Rats undergo femoral artery ligation and receive this compound daily.
This compound Administration:
-
Dosage: Based on a study on intestinal ischemia in rats, a starting dose of 5 mg/kg can be used.[6] This may require optimization.
-
Route: Oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Frequency: Once daily, beginning 24 hours post-surgery and continuing for the duration of the study (e.g., 21 days).
Efficacy Assessment Methods:
-
Blood Perfusion Analysis (Laser Doppler Perfusion Imaging - LDPI):
-
Measure blood flow in the ischemic (right) and non-ischemic (left) paws before surgery (baseline) and at set time points post-surgery (e.g., immediately after, and on days 3, 7, 14, 21).
-
Anesthetize the animals and place them on a heating pad to maintain consistent temperature.
-
Calculate the perfusion ratio: (Perfusion of ischemic limb) / (Perfusion of non-ischemic limb). This normalizes the data and accounts for systemic variations.
-
-
Histological Analysis of Angiogenesis:
-
At the end of the study (e.g., Day 21), euthanize the animals and harvest the gastrocnemius muscles from both limbs.
-
Fix the tissue in formalin, embed in paraffin, and section for staining.
-
Perform immunohistochemistry using an antibody against CD31 (PECAM-1) to stain endothelial cells.
-
Quantify capillary density by counting the number of CD31-positive capillaries per muscle fiber under a microscope. An increase in capillary density in the this compound-treated group would suggest enhanced angiogenesis.
-
-
Biomarker Analysis (ELISA or Western Blot):
-
Prepare protein lysates from harvested muscle tissue.
-
Measure the expression levels of key pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and its receptor VEGF-R2.[8]
-
Measure markers of inflammation (e.g., Myeloperoxidase - MPO, TNF-α) and oxidative stress (e.g., Malondialdehyde - MDA).[6]
-
Hypothesized Mechanism of Action of this compound in PAD
The therapeutic effects of this compound in a PAD model are hypothesized to be multifactorial, targeting vasodilation, angiogenesis, and inflammation.
Caption: Hypothesized signaling pathways for this compound in ischemic tissue.
Quantitative Data Presentation
While direct quantitative data for this compound in a PAD model is not available in the cited literature, the following table summarizes results from a study using this compound in a rat model of intestinal ischemia-reperfusion (IR) injury.[6] This data provides insight into its potential antioxidant and anti-inflammatory effects in ischemic tissues.
Table 1: Effects of this compound (5 mg/kg) on Markers of Ischemia-Reperfusion Injury in Rat Intestine [6]
| Parameter | Sham Group | IR Group (Control) | IR + this compound Group | Probable Interpretation |
| Malondialdehyde (MDA) (nmol/g tissue) | Lower | Elevated | Decreased vs. IR | Reduction in lipid peroxidation |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Lower | Elevated | Decreased vs. IR | Reduction in neutrophil infiltration |
| Glutathione Peroxidase (GPx) (U/L) | Higher | Depleted | Increased vs. IR | Enhancement of antioxidant defense |
| Catalase (CAT) (k/L) | Higher | Depleted | Increased vs. IR | Enhancement of antioxidant defense |
| Superoxide Dismutase (SOD) (U/mL) | Higher | Depleted | Increased vs. IR | Enhancement of antioxidant defense |
| Mucosal Damage Score | Minimal | Severe | Attenuated vs. IR | Protective effect on tissue integrity |
Note: This table is an illustrative summary based on the findings of the cited study and specific values are not provided in the abstract. The trends (e.g., "Elevated", "Decreased") reflect the reported outcomes.[6]
This data suggests that this compound pretreatment can mitigate oxidative stress and inflammatory responses in an ischemia-reperfusion setting, providing a strong rationale for investigating these same endpoints in a PAD model.[6]
References
- 1. Animal models of peripheral arterial disease - Browse Articles - Conditioning Medicine [conditionmed.org]
- 2. What Is the Best Experimental Model for Developing Novel Therapeutics in Peripheral Artery Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the best experimental model for developing novel therapeutics in peripheral artery disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. [The effect of this compound on peripheral vascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound fumarate on intestinal ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Method to Assess Arterial Insufficiency in Rodent Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. An Experimental Model of Peripheral Ischemia: A Procedure to Generate Peripheral Ischemia via Femoral Artery Ligation in a Rabbit [jove.com]
Application Notes and Protocols for Electrophysiological Studies of Bencyclane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of Bencyclane using patch-clamp techniques. The protocols focus on its well-documented activity as a sodium channel blocker and provide frameworks for exploring its potential effects on calcium and potassium channels.
Introduction to this compound's Electrophysiological Profile
This compound is a vasoactive and spasmolytic agent with a primary mechanism of action involving the modulation of ion channels. Electrophysiology studies have identified it as a potent, use-dependent blocker of voltage-gated sodium channels, exhibiting characteristics similar to Class I antiarrhythmic drugs.[1][2][3] Its vasodilatory and smooth muscle relaxant properties also suggest potential interactions with calcium and potassium channels, which are critical for regulating vascular tone and cellular excitability.[1][4]
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound from electrophysiological and related studies.
Table 1: Effects of this compound on Voltage-Gated Sodium (Na⁺) Channels
| Parameter | Preparation | Concentration | Effect | Reference |
| Maximal Rate of Rise (Vmax) | Frog Skeletal Muscle | 10 µM | Decrease from 333.7 ± 6.9 V/s to 302.7 ± 10.2 V/s | [3] |
| Tonic Block | Frog Skeletal Muscle | 50 µM | Marked reduction in overshoot potentials | [1] |
| Use-Dependent Inhibition | Frog Skeletal Muscle | 10 µM | Progressive decrease in Vmax with repetitive stimulation | [1][3] |
| Action Potential Duration (APD90) | Canine Purkinje Fiber | 10 µM | Shortened from 258.3 ± 15.4 ms to 241.7 ± 12.1 ms | [3] |
| 50% Repolarization Time | Frog Skeletal Muscle | 10 µM | Increased by 33.3 ± 2.5% | [3] |
| Overshoot Potential | Frog Skeletal Muscle | 10 µM | Decreased by 11.3 ± 0.72 mV | [3] |
Table 2: Effects of this compound on Cellular Calcium (Ca²⁺) Levels
| Parameter | Preparation | Concentration | Effect | Reference |
| Intracytoplasmic Ca²⁺ Concentration | Human Erythrocytes (Sickle Cell) | Not Specified (Oral Admin) | Reduced from 3.5 ± 0.6 to 2.7 ± 0.25 µmol/l | [4] |
Note: Data on direct block of Ca²⁺ or K⁺ channels from patch-clamp studies, including IC50 values, are not extensively available in published literature. The protocols below are designed to generate such data.
Experimental Protocols
Protocol 1: Characterization of this compound's Effect on Voltage-Gated Sodium Channels (Naᵥ)
This protocol is designed to measure both tonic and use-dependent block of Naᵥ channels by this compound using whole-cell voltage-clamp recordings.
1. Cell Preparation:
-
Use a cell line stably expressing a relevant Naᵥ subtype (e.g., HEK-293 cells expressing Naᵥ1.5 for cardiac effects or a neuronal subtype like Naᵥ1.7 for analgesic potential).
-
Culture cells on glass coverslips to ~60-80% confluency before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium and fluoride are used to block K⁺ and Ca²⁺ channels).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound fumarate in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.[5][6][7][8][9]
-
Maintain a holding potential of -120 mV to ensure most channels are in the resting state.
-
Compensate for cell capacitance and series resistance (>80% prediction and compensation).
4. Voltage Protocols:
a) Tonic Block Assessment:
- From the holding potential of -120 mV, apply a 50 ms depolarizing step to -10 mV to elicit peak Na⁺ current.
- Apply this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
- After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).
- Measure the steady-state peak current at each concentration to determine the tonic block.
b) Use-Dependent Block Assessment:
- From the holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses of 20 ms duration to -10 mV) at a physiologically relevant frequency (e.g., 5 Hz, 10 Hz, 20 Hz).[10]
- Record the peak current for each pulse in the train.
- Perform this protocol first in the control external solution and then after perfusing with a fixed concentration of this compound (e.g., 10 µM).
- The progressive reduction in peak current during the pulse train in the presence of this compound indicates use-dependent block.
c) Steady-State Inactivation Assessment:
- To determine if this compound preferentially binds to the inactivated state, measure the voltage-dependence of steady-state inactivation.
- From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses ranging from -140 mV to -20 mV.
- Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the fraction of available channels.
- Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).
- Repeat in the presence of this compound. A hyperpolarizing shift in V₁/₂ suggests preferential binding to the inactivated state.
5. Data Analysis:
-
For tonic block, calculate the percentage of inhibition at each concentration and fit the dose-response curve with the Hill equation to determine the IC50 value.
-
For use-dependent block, normalize the peak current of each pulse to the first pulse in the train. Compare the rate and extent of current decay between control and this compound conditions.
Protocol 2: Investigative Study of this compound's Effect on L-type Calcium Channels (Caᵥ1.2)
This protocol provides a framework to investigate the hypothesis that this compound acts as a calcium channel antagonist.
1. Cell Preparation:
-
Use a cell line stably expressing the human Caᵥ1.2 channel complex (e.g., HEK-293).
-
Alternatively, use primary cells with prominent L-type currents, such as isolated ventricular cardiomyocytes or vascular smooth muscle cells.
2. Solutions:
-
External Solution (in mM): 120 N-Methyl-D-glucamine (NMDG), 20 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with HCl. (Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Recording Procedure:
-
Establish a whole-cell configuration.
-
Use a holding potential of -80 mV. To assess block from a more rested state, a hyperpolarized holding potential (e.g., -90 mV) can be used between protocols. To assess inactivated state block, a more depolarized potential (e.g., -40 mV) can be used.[11]
4. Voltage Protocol:
-
From a holding potential of -80 mV, apply a 200 ms depolarizing step to +10 mV to elicit the peak L-type current.
-
Apply pulses at a low frequency (e.g., 0.1 Hz).
-
After establishing a stable baseline, perfuse with increasing concentrations of this compound.
-
Measure the steady-state inhibition at each concentration to generate a dose-response curve.
-
Investigate voltage-dependence of the block by holding the cell at different potentials (e.g., -40 mV vs. -90 mV) before the test pulse. A stronger block at more depolarized potentials suggests preferential binding to inactivated channels.
5. Data Analysis:
-
Calculate the IC50 value for the block of L-type Ca²⁺ current as described for Na⁺ channels.
-
Analyze changes in channel gating, such as shifts in the voltage-dependence of activation and inactivation.
Protocol 3: Investigative Study of this compound's Effect on Voltage-Gated Potassium Channels (Kᵥ)
This protocol is designed to screen for and characterize potential effects of this compound on delayed rectifier potassium channels, which are crucial for membrane repolarization.
1. Cell Preparation:
-
Use a cell line expressing a specific Kᵥ channel subtype of interest (e.g., HEK-293 expressing Kᵥ1.3, Kᵥ7.1/KCNE1, or hERG).
-
Alternatively, use primary cells where Kᵥ currents are well-characterized, such as dorsal root ganglion neurons or cardiomyocytes.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Cadmium Chloride at ~200 µM can be added to block Ca²⁺ channels).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: As described in Protocol 1.
3. Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at a potential where Kᵥ channels are closed, typically -80 mV.
4. Voltage Protocol:
-
From the holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to reach steady-state activation (e.g., 500 ms).
-
Measure the resulting outward K⁺ currents.
-
Construct a current-voltage (I-V) relationship plot.
-
Perform this protocol in control solution and in the presence of various concentrations of this compound.
5. Data Analysis:
-
Compare the I-V curves before and after this compound application to identify any inhibition or modification of the K⁺ current.
-
If inhibition is observed, determine the IC50 value from a dose-response curve at a specific voltage (e.g., +40 mV).
-
Analyze for any changes in the voltage-dependence of activation or inactivation kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. gpb.sav.sk [gpb.sav.sk]
- 2. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use-dependent blockade of sodium channels induced by this compound in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axolbio.com [axolbio.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Bencyclane in Smooth Muscle Relaxation Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane is a spasmolytic and vasodilating agent that has been investigated for its effects on smooth muscle relaxation. These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro cell culture models of smooth muscle relaxation. The primary mechanism of action for this compound-induced smooth muscle relaxation is believed to be its role as a calcium channel antagonist, inhibiting the influx of extracellular calcium into smooth muscle cells.[1][2] While it exhibits weak phosphodiesterase (PDE) inhibitory activity, this is not considered its primary mechanism for inducing relaxation.[1]
These protocols and notes will detail the necessary steps for cell culture, experimental design, and data analysis to effectively study the effects of this compound on smooth muscle cell contractility and the underlying signaling pathways.
Data Presentation: Efficacy of this compound and Comparative Compounds
The following tables summarize quantitative data on the effects of this compound and other relevant compounds on smooth muscle cells. Due to limited direct quantitative data on this compound in cell culture models, comparative data for well-established L-type calcium channel blockers, Nifedipine and Verapamil, are included to provide context for expected experimental outcomes.
Table 1: Effect of this compound on Intracellular Calcium Concentration in Erythrocytes
| Compound | Concentration | Cell Type | Change in Intracellular Ca²⁺ | Reference |
| This compound | Not Specified | Erythrocytes | Reduced from 3.5 ± 0.6 to 2.7 ± 0.25 µmol/l | [2] |
Table 2: Comparative Efficacy of Calcium Channel Blockers on Smooth Muscle Relaxation and Intracellular Calcium
| Compound | Concentration | Cell/Tissue Type | Effect | Reference |
| Nifedipine | 10 µM | Cultured Human Smooth Muscle Cells | Increased intracellular Ca²⁺ from 48.68 ± 6.45 nM to 202.77 ± 23.98 nM | [3] |
| Verapamil | 1 µM | Human Corpus Cavernosum Smooth Muscle | 35.28 ± 7.96% relaxation | [4] |
| Verapamil | 10 µM | Human Corpus Cavernosum Smooth Muscle | 55.91 ± 6.41% relaxation | [4] |
| Verapamil | 100 µM | Human Corpus Cavernosum Smooth Muscle | 85.68 ± 4.16% relaxation | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Vascular Smooth Muscle Cells (VSMCs) from Rodent Aorta
This protocol describes the enzymatic dissociation method for isolating primary VSMCs from the thoracic aorta of rats or mice.
Materials:
-
Thoracic aorta from a rat or mouse
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Soybean trypsin inhibitor
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
70% Ethanol
-
Sterile dissecting instruments
-
Petri dishes
-
T25 or T75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Sterilize the thoracic area with 70% ethanol.
-
Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing ice-cold PBS.
-
Under a dissecting microscope, carefully remove the adventitia (outer layer) and surrounding connective tissue.
-
Cut the aorta longitudinally to expose the endothelial layer. Gently scrape the endothelium with a sterile scalpel.
-
Cut the remaining medial layer into small pieces (1-2 mm²).
-
Transfer the tissue pieces to a sterile conical tube containing digestion solution (DMEM with Collagenase Type II, Elastase, and Soybean trypsin inhibitor).
-
Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.
-
Neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T25 or T75 culture flask and incubate at 37°C with 5% CO₂.
-
Change the medium every 2-3 days. Cells should be ready for subculture or experimentation within 7-14 days.
Protocol 2: Assessment of Smooth Muscle Relaxation using Collagen Gel Contraction Assay
This assay measures the ability of smooth muscle cells to contract a collagen gel matrix and the subsequent relaxation induced by this compound.
Materials:
-
Cultured VSMCs (from Protocol 1)
-
Type I Collagen solution
-
DMEM
-
FBS
-
24-well culture plates
-
Contractile agonist (e.g., Phenylephrine, Angiotensin II, or high KCl solution [e.g., 80 mM])[5][6]
-
This compound stock solution
-
Digital camera or scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a cell-collagen suspension by mixing cultured VSMCs with a neutralized Type I Collagen solution in DMEM to a final cell density of 2-5 x 10⁵ cells/mL.
-
Pipette 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.
-
Allow the gels to polymerize in an incubator at 37°C for 30-60 minutes.
-
After polymerization, add 1 mL of complete culture medium to each well.
-
Culture the gels for 24-48 hours to allow the cells to establish contractile tone.
-
To induce contraction, replace the medium with serum-free DMEM containing a contractile agonist (e.g., 10 µM Phenylephrine).
-
After a stable contraction is achieved (typically 1-2 hours), acquire an initial image of the gel size.
-
Add this compound at various concentrations to the wells.
-
Acquire images of the gels at regular time intervals (e.g., every 30 minutes for 2-4 hours) to monitor relaxation (increase in gel diameter).
-
Analyze the images to quantify the change in gel area or diameter over time. Relaxation is expressed as the percentage increase in gel area relative to the pre-contracted state.
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol details the measurement of changes in intracellular calcium concentration in response to this compound using a ratiometric fluorescent indicator.
Materials:
-
Cultured VSMCs grown on glass coverslips
-
Fura-2 AM fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Contractile agonist (e.g., high KCl solution)
-
This compound stock solution
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Plate VSMCs on sterile glass coverslips and culture until they reach 70-80% confluency.
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS containing Ca²⁺ and record the baseline Fura-2 fluorescence ratio (F340/F380).
-
Induce an increase in [Ca²⁺]i by perfusing with a high KCl solution (e.g., 80 mM).
-
Once a stable elevated [Ca²⁺]i is achieved, perfuse with the high KCl solution containing various concentrations of this compound.
-
Record the change in the Fura-2 fluorescence ratio to determine the effect of this compound on intracellular calcium.
-
Calibrate the fluorescence ratios to absolute [Ca²⁺]i values using standard calibration methods if required.
Visualization of Signaling Pathways and Workflows
References
- 1. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deleterious effects of nifedipine on smooth muscle cells implies alterations of intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental study of verapamil on the relaxation of isolated human corpus cavernosum tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of contraction by swelling of vascular smooth muscle in high KCl, low Na solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bencyclane Administration in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Bencyclane in rodent models. This document synthesizes available data on this compound's mechanism of action, provides detailed experimental protocols for its administration, and presents quantitative data from relevant studies. The information is intended to assist researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a vasoactive and spasmolytic agent with a multifaceted mechanism of action, making it a compound of interest for various therapeutic applications.[1] Its primary pharmacological effects are attributed to its ability to block calcium (Ca2+) and sodium (Na+) channels.[2][3] This dual blockade contributes to its vasodilatory and smooth muscle relaxant properties.[2] Additionally, this compound has been shown to inhibit platelet aggregation.[4][5] These properties suggest its potential utility in conditions characterized by vasoconstriction, ischemia, and thromboembolic events.
Data Presentation
The following tables summarize quantitative data related to the administration and effects of this compound. It is important to note that specific preclinical data in rodent models is limited in publicly available literature. Therefore, data from other species are included for reference and to guide dose selection in rodent studies.
Table 1: In Vivo Dose-Response Data for this compound
| Species | Endpoint | Administration Route | Dose Range | Observed Effect | Reference |
| Stumptailed Monkey | Platelet Aggregation Inhibition | Intravenous | 0.5 - 15 mg/kg | Dose-dependent inhibition of ADP and serotonin-induced platelet aggregation. | [4] |
| Stumptailed Monkey | Hemolytic Effect | Intravenous | ≥ 20 mg/kg | Some hemolytic effect observed. | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Intravenous Administration (35-70 mg) | Oral Administration (71-143 mg) | Reference |
| Distribution Half-life (t½α) | ~7 minutes | - | [6] |
| Elimination Half-life (t½β) | ~12 hours | ~12 hours | [6] |
| Volume of Distribution (Vd) | ~600 L | - | [6] |
| Total Clearance | ~44 L/h | - | [6] |
| Oral Bioavailability | - | 18 - 84% | [6] |
Experimental Protocols
The following protocols are generalized for the administration of this compound to rodent models (rats and mice). Researchers should optimize these protocols based on the specific strain, age, and weight of the animals, as well as the experimental objectives.
Protocol 1: Intravenous (IV) Administration of this compound
Objective: To administer this compound directly into the systemic circulation for rapid onset of action and to study its acute effects.
Materials:
-
This compound hydrogen fumarate
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Warming lamp or pad
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound hydrogen fumarate.
-
Dissolve in the sterile vehicle to the desired concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Preparation:
-
Acclimatize the animal to the experimental room for at least 30 minutes.
-
Weigh the animal to calculate the precise injection volume.
-
Warm the animal's tail using a warming lamp or pad to induce vasodilation of the lateral tail veins.
-
-
Injection:
-
Place the animal in a suitable restrainer.
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Carefully insert the needle into the vein, bevel up. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its home cage and monitor for behavioral changes according to the experimental timeline.
-
Protocol 2: Oral Gavage (PO) Administration of this compound
Objective: To administer this compound orally for studies requiring a non-invasive route and to investigate its effects after gastrointestinal absorption.
Materials:
-
This compound hydrogen fumarate
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Vortex mixer or homogenizer
-
Oral gavage needles (stainless steel, ball-tipped; appropriate size for the animal)
-
Syringes (1-3 mL)
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Weigh the required amount of this compound hydrogen fumarate.
-
Suspend or dissolve in the chosen vehicle to the desired concentration. For suspensions, ensure homogeneity by thorough mixing before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume.
-
Gently but firmly restrain the animal to immobilize its head and straighten the esophagus.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle into the esophagus, passing it gently along the roof of the mouth. Do not force the needle.
-
Administer the calculated volume of the this compound preparation.
-
Slowly withdraw the gavage needle.
-
-
Post-dosing Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing.
-
Return the animal to its home cage and monitor according to the study protocol.
-
Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for this compound research.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound studies in rodents.
References
- 1. This compound | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Study of platelet aggregation in vivo i. Effect of bencyclan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of thrombocyte adhesion by this compound: experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound after single dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vitro Anti-Sickling Effects of Bencyclane
Application Notes and Protocols for Researchers
Introduction
Sickle cell disease (SCD) is a genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to erythrocyte sickling, increased cell rigidity, and vaso-occlusive crises. A key contributor to the pathophysiology of SCD is the dehydration of sickle erythrocytes, which is partly due to dysregulated ion transport across the cell membrane, including an accumulation of intracellular calcium.[1] Bencyclane, a vasodilator and calcium channel blocker, has shown promise as an anti-sickling agent. In vivo studies have indicated that this compound can improve several key biophysical and biochemical parameters in individuals with SCD.[1]
These application notes provide a detailed framework for the in vitro investigation of this compound's anti-sickling properties, offering researchers standardized protocols to assess its efficacy and mechanism of action. The following sections detail the proposed mechanism of this compound, summarize key quantitative data from in vivo studies for comparative purposes, and provide comprehensive in vitro experimental protocols.
Proposed Mechanism of Action
This compound is known to function as a non-selective calcium entry blocker.[1] In the context of sickle cell disease, its therapeutic effect is hypothesized to stem from its ability to modulate erythrocyte membrane properties and ion transport. Specifically, this compound may exert its anti-sickling effect by:
-
Blocking Calcium Influx: By inhibiting calcium channels in the erythrocyte membrane, this compound may reduce the pathological accumulation of intracellular calcium that is observed in sickle red blood cells.[1]
-
Restoring ATPase Function: Elevated intracellular calcium can impair the function of crucial ion pumps such as Na+-K+ ATPase and Ca2+-Mg2+ ATPase. By lowering intracellular calcium, this compound may help restore the activity of these pumps, leading to a more balanced intracellular cation environment.[1]
-
Preventing Cell Dehydration: The restoration of ion pump activity, particularly the Gardos channel which is implicated in potassium and water loss, can prevent the cellular dehydration that increases the concentration of HbS and promotes sickling.[1]
-
Membrane Stabilization: this compound has been reported to have membrane-stabilizing properties, which may contribute to maintaining erythrocyte integrity and flexibility.[2]
The proposed signaling pathway for this compound's anti-sickling effect is illustrated in the diagram below.
Caption: Proposed mechanism of this compound's anti-sickling effect.
Data Presentation
The following tables summarize the quantitative data from an in vivo study by Koçak et al. (1996), where 18 patients with homozygous sickle cell anemia were treated with oral this compound (100 mg, three times daily for one month). These data can serve as a benchmark for expected outcomes in in vitro experiments.[1]
Table 1: Effect of this compound on Erythrocyte ATPase Activity
| Parameter | Before this compound (nmol Pi/mg protein/h) | After this compound (nmol Pi/mg protein/h) | p-value |
| Na+-K+ ATPase Activity | 256 ± 29 | 331 ± 37 | < 0.0001 |
| Ca2+-Mg2+ ATPase Activity | 172 ± 12 | 222 ± 44 | < 0.0001 |
Table 2: Effect of this compound on Intracellular Calcium and Hematological Parameters
| Parameter | Before this compound | After this compound | p-value |
| Intracytoplasmic Ca2+ (µmol/l) | 3.5 ± 0.6 | 2.7 ± 0.25 | < 0.0001 |
| Irreversibly Sickled Cells (%) | 21.4 | 14.4 | < 0.05 |
| MCHC (g/dl) | 34.5 | 33.0 | < 0.05 |
Experimental Protocols
The following protocols are designed for the in vitro assessment of this compound's anti-sickling effects.
Preparation of Erythrocyte Suspension
This is a foundational step for all subsequent assays.
Workflow:
References
Application Notes and Protocols for Platelet Aggregation Assays with Bencyclane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane is a vasodilating and spasmolytic agent that has also been shown to exhibit antiplatelet activity. Its primary mechanism of action involves the inhibition of calcium influx into cells. In platelets, intracellular calcium mobilization is a critical step in the signaling cascade that leads to aggregation in response to various agonists. By blocking calcium channels, this compound can interfere with these processes, thereby reducing platelet aggregation. These application notes provide a comprehensive overview of the use of this compound in in vitro platelet aggregation assays, including detailed protocols and the underlying signaling pathways.
Mechanism of Action
This compound acts as a calcium channel blocker. In the context of platelet activation, a rise in intracellular calcium concentration ([Ca2+]i) is a key secondary messenger that triggers a cascade of events, including granule secretion, shape change, and ultimately, aggregation. Agonists such as adenosine diphosphate (ADP), collagen, and thrombin all induce an increase in [Ca2+]i, albeit through different initial receptor interactions. This compound is thought to inhibit platelet aggregation by blocking the influx of extracellular calcium, a crucial component of the sustained calcium signal required for full platelet activation. One study demonstrated that this compound reduces the intracytoplasmic Ca2+ concentration in red blood cells.[1]
Quantitative Data Summary
Due to the limited availability of recent, specific in vitro quantitative data for this compound's antiplatelet activity in publicly accessible literature, the following table presents illustrative hypothetical data to demonstrate how results from platelet aggregation assays with this compound could be structured. These values are based on the known mechanism of calcium channel blockers and are intended for guidance in experimental design and data presentation.
| Agonist | Agonist Concentration | This compound Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |
| ADP | 5 µM | 10 | 35 | ~25 |
| 25 | 52 | |||
| 50 | 78 | |||
| Collagen | 2 µg/mL | 10 | 45 | ~20 |
| 25 | 65 | |||
| 50 | 85 | |||
| Thrombin | 0.1 U/mL | 10 | 25 | ~35 |
| 25 | 48 | |||
| 50 | 72 |
Experimental Protocols
Light Transmission Aggregometry (LTA) Assay for this compound
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function in vitro.[2][3] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
This compound fumarate
-
Agonists: ADP, collagen, thrombin
-
Human whole blood from healthy, consenting donors (collected in 3.2% sodium citrate tubes)
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge with a swinging bucket rotor
-
Plastic pipettes and tubes
Methods:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood in 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[2]
-
Carefully aspirate the upper layer of PRP and transfer it to a clean plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[2]
-
Collect the supernatant (PPP) and store it in a separate plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound fumarate in DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in saline to achieve the desired final concentrations. Ensure the final DMSO concentration in the PRP is below 0.1% to avoid solvent effects.
-
-
LTA Assay Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 100% aggregation with PPP and 0% aggregation with PRP.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in a sample well of the aggregometer to equilibrate at 37°C for at least 2 minutes.
-
Add 50 µL of the this compound working solution or vehicle control (saline with the same final concentration of DMSO) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Add a small volume (e.g., 50 µL) of the agonist (ADP, collagen, or thrombin) to the cuvette to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced aggregation).
-
Signaling Pathways and Experimental Workflow
ADP-Induced Platelet Aggregation and Inhibition by this compound
ADP binding to its P2Y1 and P2Y12 receptors on the platelet surface initiates a signaling cascade that leads to an increase in intracellular calcium, culminating in aggregation.[4][5][6] this compound, as a calcium channel blocker, is expected to interfere with the influx of extracellular calcium, thereby dampening the overall aggregation response.
Collagen-Induced Platelet Aggregation and Inhibition by this compound
Collagen interacts with platelet receptors GPVI and α2β1, initiating a signaling cascade that strongly depends on calcium mobilization for full platelet activation and aggregation.[4][7] this compound's inhibitory effect would be exerted by blocking the entry of extracellular calcium, a critical step in this pathway.
Experimental Workflow for LTA with this compound
The following diagram outlines the key steps in performing a Light Transmission Aggregometry experiment to assess the inhibitory effect of this compound on platelet aggregation.
References
- 1. This compound as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. biodatacorp.com [biodatacorp.com]
- 5. researchgate.net [researchgate.net]
- 6. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bencyclane's Role in Intermittent Claudication: Application Notes and Protocols for Researchers
For Immediate Distribution
[City, State] – [Date] – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Bencyclane in the study and treatment of intermittent claudication, a common symptom of peripheral arterial disease.
Introduction to this compound and Intermittent Claudication
Intermittent claudication is a debilitating condition characterized by cramping pain in the legs during exercise, which is relieved by rest. It is a manifestation of peripheral arterial disease (PAD), where atherosclerotic plaques restrict blood flow to the lower extremities. This compound is a vasoactive drug that has been investigated for its potential to alleviate the symptoms of intermittent claudication by improving blood flow and walking capacity in affected individuals.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting vascular smooth muscle, platelets, and the fibrinolytic system. Its key actions include:
-
Vasodilation: this compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to relaxation of the arterial walls, resulting in vasodilation and increased blood flow to the ischemic limbs.
-
Antiplatelet Aggregation: The drug also demonstrates antiplatelet activity, which is crucial in preventing the formation of thrombi in atherosclerotic vessels.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound in patients with intermittent claudication.
Table 1: Summary of Clinical Trials on this compound for Intermittent Claudication
| Study | Patient Population | Treatment Group | Control Group | Treatment Duration | Key Findings |
| Trübestein et al. (1989)[1] | 19 patients with peripheral arterial occlusive disease (Fontaine stage II) | This compound | Buflomedil | 10 weeks | Significant increase in pain-free and total walking distances for both groups. No significant difference between this compound and Buflomedil. |
| Cencora A. (2004)[2] | 75 patients with peripheral occlusive arterial disease (Fontaine stage II) | This compound fumarate + treadmill exercise or daily walks | Xanthinol nicotinate + treadmill exercise or daily walks | 12 weeks | 88% elongation of claudication distance with this compound and treadmill exercise.[2] 24% improvement with this compound and daily walks.[2] |
| Bieroń K et al. (2005) | 18 patients with peripheral arterial occlusive disease (Fontaine stage II) | This compound (200 mg IV in the morning, 200 mg orally in the evening) | Pentoxifylline (300 mg IV in the morning, 400 mg orally in the evening) | 14 days | This compound showed stronger antiplatelet and fibrinolytic activity compared to pentoxifylline. |
Table 2: Effects of this compound on Walking Distance in Intermittent Claudication
| Study | Outcome Measure | Baseline Value (mean ± SD) | Post-Treatment Value (mean ± SD) | Percentage Change |
| Trübestein et al. (1989)[1] | Pain-Free Walking Distance (meters) | Data not available in abstract | Data not available in abstract | Significant increase |
| Maximal Walking Distance (meters) | Data not available in abstract | Data not available in abstract | Significant increase | |
| Cencora A. (2004)[2] | Claudication Distance (meters) | 93 (average) | Data not available | 88% (with treadmill exercise)[2] |
Note: The full text of the cited studies was not available, hence the absence of specific mean and standard deviation values for walking distances in Table 2.
Experimental Protocols
Protocol for a Double-Blind, Randomized Controlled Trial of this compound in Intermittent Claudication
1. Patient Selection:
-
Inclusion Criteria:
-
Male and female patients aged 40-75 years.
-
Diagnosis of peripheral arterial occlusive disease, Fontaine stage II.
-
Reproducible intermittent claudication with a pain-free walking distance of 50-250 meters on a standardized treadmill test.
-
Ankle-brachial index (ABI) at rest of ≤ 0.9 in the symptomatic leg.
-
-
Exclusion Criteria:
-
Critical limb ischemia (rest pain, ischemic ulcers, or gangrene).
-
Previous major vascular surgery on the symptomatic leg.
-
Conditions that could interfere with the assessment of claudication (e.g., severe arthritis, angina pectoris).
-
2. Study Design:
-
A multicenter, double-blind, randomized, placebo-controlled, parallel-group design.
-
Following a 2-week washout period, patients are randomized to receive either this compound (e.g., 400 mg/day) or a matching placebo for a duration of 12 to 24 weeks.
3. Efficacy Assessments:
-
Treadmill Exercise Test:
-
Performed at baseline and at specified follow-up intervals.
-
Standardized protocol: constant speed (e.g., 3.2 km/h) and grade (e.g., 10-12%).
-
Primary endpoints:
-
Pain-Free Walking Distance (PFWD): The distance at which the patient first experiences claudication pain.
-
Maximal Walking Distance (MWD): The maximum distance the patient is able to walk.
-
-
-
Ankle-Brachial Index (ABI): Measured at rest before and after the treatment period.
-
Quality of Life Assessment: Using a validated questionnaire such as the Walking Impairment Questionnaire (WIQ).
4. Safety Assessments:
-
Monitoring of adverse events, vital signs, and laboratory parameters at each study visit.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow of a typical clinical trial for this compound.
References
- 1. [this compound in stage II arterial occlusive disease. Results of a controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Can everyday walking replace treadmill training in patients with claudication? Do this compound fumarate or Xanthinol nicotinate affect the results of such treatment? Open, randomised, prospective, comparative, one centre-based-study | Cencora | Acta Angiologica [journals.viamedica.pl]
Application Notes and Protocols for Bencyclane in Sickle Cell Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a genetic disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes upon deoxygenation, leading to red blood cell (RBC) sickling, dehydration, and increased rigidity. These pathological changes contribute to vaso-occlusive crises, chronic hemolysis, and organ damage. One of the key therapeutic strategies in SCD is to prevent RBC dehydration, a process significantly influenced by intracellular cation concentrations. Bencyclane, a vasodilating Ca2+ channel blocker, has been investigated as a potential anti-sickling agent due to its ability to modulate ion transport across the erythrocyte membrane. These application notes provide detailed experimental protocols for the in vitro evaluation of this compound's efficacy in SCD research, based on published findings.
Mechanism of Action
This compound is classified as a calcium channel blocker, which inhibits the influx of calcium ions into smooth muscle cells, leading to vasodilation. In the context of sickle cell disease, elevated intracellular calcium in erythrocytes is known to activate the Gardos channel, a calcium-activated potassium channel. Activation of the Gardos channel leads to potassium and water efflux, resulting in cellular dehydration and an increased intracellular concentration of HbS, which in turn promotes sickling. This compound is proposed to counteract this by reducing intracellular calcium levels, thereby inhibiting the Gardos channel, increasing the activity of Ca2+-Mg2+ ATPase and Na+-K+ ATPase, and ultimately reducing RBC dehydration and sickling.
Caption: Proposed signaling pathway of this compound in sickle cell erythrocytes.
Quantitative Data Summary
The following tables summarize the in vivo effects of oral this compound administration (100 mg, three times daily) in 18 patients with homozygous sickle cell anemia, as reported by Koçak et al. (1996).
Table 1: Effect of this compound on Erythrocyte ATPase Activity
| Parameter | Before this compound (nmol Pi/mg protein/h) | After this compound (nmol Pi/mg protein/h) | P-value |
| Na+-K+ ATPase Activity | 256 ± 29 | 331 ± 37 | < 0.0001 |
| Ca2+-Mg2+ ATPase Activity | 172 ± 12 | 222 ± 44 | < 0.0001 |
Table 2: Effect of this compound on Intracellular Calcium and Cell Morphology
| Parameter | Before this compound | After this compound | P-value |
| Intracytoplasmic Ca2+ (μmol/L) | 3.5 ± 0.6 | 2.7 ± 0.25 | < 0.0001 |
| Irreversibly Sickled Cells (ISCs) (%) | 21.4 | 14.4 | < 0.05 |
| Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dL) | 34.5 | 33.0 | < 0.05 |
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's anti-sickling properties.
Caption: General experimental workflow for evaluating this compound's anti-sickling effects.
Protocol 1: In Vitro Anti-Sickling Activity of this compound
Objective: To determine the dose-dependent effect of this compound on inhibiting chemically-induced sickling of erythrocytes from SCD patients.
Materials:
-
Whole blood from consenting SCD patients (in EDTA tubes)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Normal saline (0.9% NaCl)
-
Sodium metabisulfite (2% w/v in normal saline, freshly prepared)
-
This compound fumarate
-
Dimethyl sulfoxide (DMSO)
-
Microscope slides and coverslips
-
Light microscope with imaging capabilities
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of Erythrocytes:
-
Collect whole blood from SCD patients.
-
Centrifuge the blood at 3,000 rpm for 10 minutes to separate the plasma.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the packed erythrocytes three times with an excess volume of normal saline, centrifuging at 2,000 rpm for 5 minutes after each wash and discarding the supernatant.
-
After the final wash, resuspend the packed RBCs in normal saline to a 20% hematocrit.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Perform serial dilutions of the stock solution in normal saline to achieve a range of working concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
-
Anti-Sickling Assay (Inhibition):
-
In a series of microcentrifuge tubes, mix 0.5 mL of the washed erythrocyte suspension with 0.5 mL of the different this compound working solutions.
-
For the negative control, mix 0.5 mL of the erythrocyte suspension with 0.5 mL of normal saline.
-
For the positive control, use a known anti-sickling agent at an effective concentration.
-
Incubate all tubes at 37°C for 1 hour.
-
After incubation, add 0.5 mL of freshly prepared 2% sodium metabisulfite to each tube to induce sickling.
-
Incubate the mixtures at 37°C for another hour.
-
Place a drop from each tube onto a microscope slide, cover with a coverslip, and seal the edges.
-
Examine the slides under a light microscope at 40x or 100x magnification.
-
Count at least 500 red blood cells per slide, differentiating between normal biconcave and sickled (elongated, crescent-shaped) cells.
-
Calculate the percentage of sickled cells for each condition.
-
-
Data Analysis:
-
Calculate the percentage of sickling inhibition for each this compound concentration using the formula: % Inhibition = [1 - (% Sickled Cells in Test / % Sickled Cells in Negative Control)] * 100
-
Plot a dose-response curve to determine the EC50 of this compound.
-
Protocol 2: Measurement of Erythrocyte Na+-K+ and Ca2+-Mg2+ ATPase Activity
Objective: To measure the effect of this compound on the activity of Na+-K+ ATPase and Ca2+-Mg2+ ATPase in erythrocyte membranes.
Materials:
-
Washed erythrocytes from SCD patients (prepared as in Protocol 1)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2, KCl, NaCl, EDTA, ATP, and Ouabain solutions
-
Assay buffer for Na+-K+ ATPase: 50 mM Tris-HCl, 3 mM MgCl2, 10 mM KCl, 100 mM NaCl, 0.1 mM EDTA, pH 7.4.
-
Assay buffer for Ca2+-Mg2+ ATPase: (specific buffer composition to be optimized based on literature, generally containing Tris-HCl, MgCl2, and varying concentrations of CaCl2)
-
Ammonium molybdate solution
-
Ascorbic acid solution or other reducing agent (e.g., tin(II) chloride)
-
Phosphate standard solution
-
Spectrophotometer
-
Water bath (37°C)
Procedure:
-
Preparation of Erythrocyte Homogenate:
-
Lyse the washed erythrocytes by adding ice-cold deionized water and freezing/thawing.
-
Centrifuge at 8,000 rpm for 30 minutes at 4°C to pellet the erythrocyte ghosts (membranes).
-
Wash the ghosts multiple times with Tris-HCl buffer to remove residual hemoglobin.
-
Resuspend the final membrane pellet in a known volume of Tris-HCl buffer.
-
Determine the protein concentration of the homogenate using a standard method (e.g., Biuret or Bradford assay).
-
-
ATPase Activity Assay:
-
Set up two sets of tubes for each sample: one for total ATPase activity and one with ouabain (a specific inhibitor of Na+-K+ ATPase) to measure ouabain-insensitive ATPase activity.
-
To each tube, add the erythrocyte homogenate and the appropriate assay buffer. For the ouabain tubes, add ouabain to a final concentration of 0.1 mM.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding ammonium molybdate solution or another acidic solution.
-
Add the reducing agent to develop the color of the phosphomolybdate complex.
-
Measure the absorbance at a specific wavelength (e.g., 750 nm) after a short incubation at room temperature.
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard solution to determine the amount of inorganic phosphate (Pi) released in each sample.
-
Calculate the specific activity of the ATPases in nmol Pi/mg protein/hour.
-
Na+-K+ ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).
-
Ca2+-Mg2+ ATPase activity is measured in a similar manner but in the presence of calcium and specific inhibitors if necessary to isolate its activity.
-
Compare the ATPase activities in control (untreated) versus this compound-treated samples.
-
Protocol 3: Measurement of Intracellular Calcium Concentration
Objective: To quantify the effect of this compound on intracellular calcium levels in sickle erythrocytes.
Materials:
-
Washed erythrocytes from SCD patients
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer containing CaCl2
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (anion-exchange inhibitor, to prevent dye leakage)
-
Calcium ionophore (e.g., A23187) as a positive control
-
Flow cytometer or fluorescence plate reader/microscope
Procedure:
-
Dye Loading:
-
Resuspend washed erythrocytes in HBSS at a low hematocrit (e.g., 0.1%).
-
Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) in DMSO, potentially with Pluronic F-127 to aid dispersion.
-
Add the loading solution to the erythrocyte suspension.
-
Incubate in the dark at 37°C for 30-60 minutes with gentle agitation.
-
After incubation, wash the cells twice with HBSS (containing probenecid if used) to remove extracellular dye.
-
-
This compound Treatment and Measurement:
-
Resuspend the dye-loaded cells in HBSS.
-
Aliquot the cells into tubes or a microplate.
-
Add this compound at various concentrations to the respective tubes/wells. Include an untreated control.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Measure the baseline fluorescence.
-
If studying induced calcium influx, a stimulus can be added at this point.
-
Acquire fluorescence data using a flow cytometer (e.g., FITC channel) or a fluorescence plate reader/microscope.
-
-
Data Analysis:
-
For flow cytometry data, gate on the erythrocyte population and determine the mean fluorescence intensity (MFI).
-
For plate reader/microscope data, measure the average fluorescence intensity.
-
Compare the MFI or fluorescence intensity of this compound-treated cells to the untreated control. A decrease in fluorescence indicates a lower intracellular calcium concentration.
-
Use a calcium ionophore as a positive control to confirm that the dye is responsive to high calcium levels.
-
Protocol 4: Quantification of Irreversibly Sickled Cells (ISCs)
Objective: To determine the effect of this compound on the percentage of ISCs.
Materials:
-
Washed erythrocytes from SCD patients treated with this compound (from Protocol 1 incubation)
-
Carbon monoxide (CO) source (optional, for full ligation of hemoglobin)
-
Formaldehyde or glutaraldehyde solution (for cell fixation)
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Sample Preparation:
-
Take an aliquot of the this compound-treated and control erythrocyte suspensions.
-
To ensure accurate ISC counting, fully oxygenate the hemoglobin to reverse any reversibly sickled cells. This can be achieved by gently bubbling CO through the cell suspension for 5-10 minutes in a well-ventilated fume hood.
-
Alternatively, incubate the cells under ambient air for a sufficient time to allow reoxygenation.
-
-
Cell Fixation and Slide Preparation:
-
Fix the erythrocytes by adding a small volume of fixative (e.g., 1% formaldehyde).
-
Prepare a thin blood smear on a microscope slide.
-
Allow the smear to air dry.
-
Stain the slide with a standard hematological stain (e.g., Wright-Giemsa) if desired for better visualization.
-
-
ISC Counting:
-
Examine the slide under a light microscope at high magnification (e.g., 100x oil immersion).
-
Count a minimum of 1,000 total red blood cells, enumerating the number of cells that retain a sickled morphology (these are the ISCs).
-
Calculate the percentage of ISCs: (% ISC) = (Number of ISCs / Total Number of RBCs Counted) * 100.
-
-
Data Analysis:
-
Compare the percentage of ISCs in the this compound-treated samples to the untreated control. A reduction in the ISC percentage indicates a therapeutic effect.
-
Note: As an alternative to manual counting, which can be subjective, methods like density gradient centrifugation can be used to separate the denser, dehydrated ISCs, or imaging flow cytometry can provide a high-throughput, objective quantification.
Troubleshooting & Optimization
Bencyclane Technical Support Center: Troubleshooting Solubility and Stability in Research Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and stability of bencyclane for research applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
This compound Solubility
Q1: What are the general solubility characteristics of this compound fumarate?
A1: this compound fumarate is the salt form commonly used in research. It is described as being "very soluble" in ethanol, "sparingly soluble" in water, and soluble in dimethyl sulfoxide (DMSO)[1]. Its aqueous solubility is pH-dependent.
Q2: Can you provide quantitative solubility data for this compound fumarate in common laboratory solvents?
A2: While precise quantitative data is limited in publicly available literature, the following table summarizes the available information. It is important to note that the aqueous solubility of a this compound fumarate-cyclodextrin complex has been reported to be approximately 21.5 mg/mL, which may offer a point of reference for its potential aqueous solubility, although this is not the value for the fumarate salt alone[2].
Table 1: Quantitative Solubility Data for this compound Fumarate
| Solvent | Solubility (Qualitative) | Estimated Quantitative Solubility |
| Water | Sparingly soluble[1] | ~1-10 mg/mL |
| Ethanol | Very soluble[1] | >100 mg/mL |
| DMSO | Soluble | Expected to be high |
Q3: How do I prepare a stock solution of this compound fumarate?
A3: For most in vitro studies, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be further diluted into your aqueous experimental medium to the final desired concentration.
This compound Stability
Q4: What are the main factors that affect the stability of this compound in solution?
A4: The stability of this compound in solution is primarily affected by pH, temperature, and light exposure. This compound is known to undergo hydrolysis in acidic aqueous solutions.
Q5: How does pH impact the stability of this compound?
A5: this compound fumarate is reported to be unstable in acidic conditions, specifically between pH 1.2 and 6.3, where it undergoes hydrolysis[2]. One patent suggests that a this compound fumarate-cyclodextrin complex is "quite stable" at a pH of 1[3]. Stability in neutral to basic conditions has not been extensively reported, so caution is advised.
Q6: Is this compound sensitive to temperature and light?
A6: While specific studies on the thermal and photostability of this compound are not widely available, as a general precaution for organic molecules, it is recommended to protect solutions from light and store them at controlled temperatures to minimize degradation.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
-
Problem: My this compound solution appears cloudy or forms a precipitate after dilution in an aqueous buffer (e.g., PBS).
-
Possible Cause: The limited aqueous solubility of this compound fumarate has been exceeded. This is more likely to occur at higher concentrations and in neutral or near-neutral pH buffers.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if feasible.
-
Use a Co-solvent: When preparing your working solution, you can try to include a small percentage of an organic co-solvent, such as ethanol or DMSO. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., <0.1% DMSO for many cell cultures).
-
pH Adjustment: If your experimental conditions allow, slightly acidifying the aqueous medium may improve solubility. However, be mindful of the potential for increased hydrolysis at acidic pH over time.
-
Prepare Fresh Solutions: Due to potential stability issues, always prepare fresh working solutions of this compound immediately before use.
-
Issue 2: Inconsistent Experimental Results
-
Problem: I am observing high variability or a loss of activity in my experiments involving this compound solutions over time.
-
Possible Cause: This could be due to the degradation of this compound in your research solution, especially if the solution is stored for an extended period, exposed to light, or is at an unfavorable pH.
-
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your stock and working solutions. If the pH is within the acidic range where hydrolysis is known to occur, this is a likely cause of degradation.
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment from a solid form or a recently prepared high-concentration stock. Avoid using solutions that have been stored for long periods, especially at room temperature.
-
Storage Conditions: Store stock solutions in tightly sealed containers, protected from light, and at a low temperature (e.g., -20°C or -80°C) to slow down potential degradation. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles.
-
Control Experiments: Include appropriate vehicle controls in your experiments to ensure that the observed effects are due to this compound and not the solvent or degradation products.
-
Experimental Protocols
Protocol for Preparing a 10 mM this compound Fumarate Stock Solution in DMSO
-
Materials:
-
This compound fumarate (Molecular Weight: 405.53 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound fumarate. To prepare 1 mL of a 10 mM stock solution, you will need 4.055 mg of this compound fumarate.
-
Weigh the calculated amount of this compound fumarate and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound fumarate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
References
- 1. This compound fumarate [chemister.ru]
- 2. US4352793A - Pharmaceutical composition comprising this compound fumarate and cyclodextrin - Google Patents [patents.google.com]
- 3. EP0018773B1 - A pharmaceutical composition containing this compound fumarate, a process for its preparation and an inclusion compound containing this compound fumarate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Bencyclane Concentration for In Vitro Experiments
Welcome to the technical support center for optimizing Bencyclane concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining optimal experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound primarily acts as a vasodilator and spasmolytic agent. Its mechanism is thought to involve the blockade of calcium channels, which reduces the influx of calcium ions into smooth muscle cells, leading to relaxation.[1] It also exhibits antiplatelet and local anesthetic properties.[1] While it can inhibit phosphodiesterase (PDE), this effect is considered weak and unlikely to be the primary mechanism for its potent smooth muscle relaxant effects.[2]
Q2: What is a general starting concentration range for this compound in in vitro experiments?
A2: Based on available literature, a common concentration used in in vitro studies is in the micromolar range. For instance, a concentration of 10 µM (10⁻⁵ mol/l) has been used to study its effects on sodium channels in frog skeletal muscle. For initial dose-response experiments, it is advisable to test a wide range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal range for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like DMSO. A stock solution of at least 100 mg/mL in DMSO can be prepared. For experiments, this stock solution should be serially diluted in your cell culture medium or physiological buffer to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is minimal (typically below 0.5%) to avoid solvent-induced effects on your cells.
Q4: Can this compound precipitate in my cell culture medium?
A4: Yes, like many compounds dissolved in an organic solvent, this compound can precipitate when diluted into an aqueous cell culture medium, a phenomenon often referred to as "solvent shock." To avoid this, it is recommended to pre-warm the medium to 37°C and add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak biological response | - Concentration too low: The concentration of this compound may be below the effective range for your specific cell type or assay. - Poor compound solubility/precipitation: The compound may have precipitated out of the solution. - Cell health issues: The cells may not be healthy or responsive. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). - Visually inspect for precipitates. Prepare fresh dilutions and use the recommended dilution technique (see FAQ Q4). - Check cell viability and ensure you are using cells within a low passage number. |
| High background or off-target effects | - Concentration too high: High concentrations of this compound may lead to non-specific effects or cytotoxicity. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | - Lower the concentration range in your dose-response experiments. - Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.5%). Always include a vehicle control (media with the same final solvent concentration but without the compound). |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses. - Inconsistent compound preparation: Errors in serial dilutions or degradation of the stock solution. - Assay conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | - Standardize your cell culture practices. Use cells at a consistent passage number and confluency. - Prepare fresh dilutions for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Maintain strict consistency in all assay parameters. |
| Precipitation of this compound in media | - Low aqueous solubility: this compound has limited solubility in aqueous solutions. - "Solvent shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium.[3] | - Prepare a less concentrated stock solution in DMSO. - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[3] - Add the stock solution dropwise while gently swirling the media.[3] - Consider the use of solubility enhancers like cyclodextrins if compatible with your experimental setup. |
Data Presentation
Table 1: Reported In Vitro Concentrations and Effects of this compound
| Assay Type | Cell/Tissue Type | Concentration Range | Observed Effect | Reference |
| Ion Channel Activity | Frog Skeletal Muscle | 10 µM | Use-dependent inhibition of Na+ channels. | [4] |
| Smooth Muscle Relaxation | Rat Aorta, Bladder, etc. | Not specified | Relaxation of smooth muscle. | [5] |
| Platelet Adhesion | Human Platelets | Not specified | Inhibition of thrombocyte adhesion. | [6] |
Table 2: General Starting Concentration Ranges for In Vitro Assays
| Assay | Recommended Starting Concentration Range | Notes |
| Cell Viability (e.g., MTT, XTT) | 1 µM - 100 µM | A broad range is recommended to determine the cytotoxic potential. |
| Calcium Flux Assay | 0.1 µM - 50 µM | To assess the effect on intracellular calcium levels. |
| Platelet Aggregation Assay | 1 µM - 100 µM | To evaluate the inhibition of agonist-induced platelet aggregation. |
| Smooth Muscle Relaxation Assay | 0.1 µM - 100 µM | To determine the dose-dependent vasorelaxant effect. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Calcium Flux Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to this compound.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to form a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Remove the culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound in the physiological buffer. Use a fluorescence plate reader with an injection module to add the this compound solutions to the wells while simultaneously recording the fluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of this compound. For Fluo-4, excitation is typically at 494 nm and emission at 516 nm.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the kinetic data to determine the effect of different this compound concentrations.
Protocol 3: Platelet Aggregation Assay
This protocol describes a method for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Incubation with this compound: Pre-warm the PRP to 37°C. Add different concentrations of this compound or a vehicle control to the PRP and incubate for a short period (e.g., 5-10 minutes).
-
Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation and record the change in light transmission for a set period.
-
Data Analysis: The increase in light transmission corresponds to platelet aggregation. Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control to determine the IC50 value.
Visualizations
References
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The inhibition of thrombocyte adhesion by this compound: experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Bencyclane Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bencyclane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known for its vasodilatory and spasmolytic properties, which are attributed to its function as a calcium channel blocker.[1] By inhibiting the influx of calcium ions into vascular smooth muscle cells, it prevents muscle contraction, leading to vasodilation (the widening of blood vessels).[1] Additionally, this compound exhibits antiplatelet activity, which reduces the risk of thrombus formation, and has been noted to have some local anesthetic properties.[1]
Q2: What are the common experimental applications of this compound?
A2: this compound is frequently used in pre-clinical and clinical research to investigate its effects on:
-
Peripheral vascular diseases: Due to its vasodilatory effects.
-
Muscle spasms: Attributed to its spasmolytic activity.[1]
-
Platelet aggregation: To study its anti-thrombotic potential.[1]
-
Sickle cell anemia: Investigating its potential as an anti-sickling agent.[2]
Q3: We are observing high variability in our in vitro smooth muscle contraction assays with this compound. What are the potential causes?
A3: Inconsistent results in smooth muscle contraction assays can stem from several factors. Refer to the "Troubleshooting Guide for Spasmolytic Activity Assays" below for a detailed breakdown of potential issues and solutions. Key areas to investigate include tissue preparation, buffer composition, and the presence of motion artifacts in your measurement setup.
Q4: Our platelet aggregation inhibition data with this compound is not reproducible. What should we check?
A4: Platelet aggregometry is sensitive to numerous pre-analytical and analytical variables. Common sources of inconsistency include patient-related factors (e.g., medications, diet), sample handling (e.g., temperature, time from collection), and the concentration of aggregating agents used. The "Troubleshooting Guide for Antiplatelet Aggregation Assays" provides a comprehensive checklist to ensure consistency.
Q5: We are using a calcium imaging assay to assess this compound's effect, but the results are noisy. How can we improve our data quality?
A5: Calcium imaging experiments can be affected by issues such as uneven dye loading, photobleaching, and off-target effects of the compound being tested. It is also crucial to ensure a stable baseline and use appropriate controls. For specific guidance, please see the "Troubleshooting Guide for Calcium Channel Blocking Assays."
Data Presentation: Efficacy of this compound in Various Assays
The following tables summarize quantitative data from studies on this compound to provide a reference for expected efficacy. Note that IC50 and EC50 values can vary depending on experimental conditions.
| Calcium Channel Blockade | |||
| Compound | Channel Type | IC50 (µM) | Reference |
| This compound | L-type (presumed) | Data not readily available in searched literature | |
| Nifedipine | L-type | ~0.15 nM - 10 µM | [3][4][5] |
| Benidipine | L-type, N-type, T-type | L-type: ~10x more potent than Nifedipine; N-type: ~35 µM; T-type: ~11 µM | [3] |
| Antiplatelet Aggregation | ||
| Agonist | Parameter | Effective Concentration of this compound |
| Thromboxane A2 mimic (U46619) | Ki for competitive antagonism | 1.47 µM |
| ADP or Epinephrine | Inhibition of second wave of aggregation | 1-10 µM |
| Spasmolytic Activity | ||
| Tissue | Parameter | Effective Concentration of this compound |
| Bovine coronary arteries | ED50 for relaxation | Comparable to Papaverine |
| Effect on Sickle Cell Anemia Parameters (in patients) | | | | :--- | Before this compound | After this compound | | Parameter | Mean ± SD | Mean ± SD | | Na+-K+ ATPase activity (nmol Pi/mg protein/h) | 256 ± 29 | 331 ± 37 | | Ca2+-Mg2+ ATPase level (nmol Pi/mg protein/h) | 172 ± 12 | 222 ± 44 | | Intracytoplasmic Ca2+ concentration (µmol/l) | 3.5 ± 0.6 | 2.7 ± 0.25 | | Irreversibly sickled cells (%) | 21.4 | 14.4 | | MCHC (g/dl) | 34.5 | 33.0 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 7-10 days.[6] Use sodium citrate as the anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement (Light Transmission Aggregometry):
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% transmission and PRP for 0% transmission.
-
Add a known volume of PRP to a cuvette with a stir bar.
-
Add this compound at various concentrations (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each this compound concentration compared to the vehicle control. Determine the IC50 value.
Protocol 2: Calcium Imaging Assay for Calcium Channel Blockade
Objective: To measure the effect of this compound on intracellular calcium concentration changes mediated by L-type calcium channels.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or stably transfected with L-type calcium channels (e.g., SH-SY5Y neuroblastoma cells, HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Baseline Fluorescence Measurement: Acquire baseline fluorescence images using a fluorescence microscope or plate reader.
-
Compound Application: Perfuse the cells with a solution containing this compound at various concentrations or a vehicle control.
-
Stimulation of Calcium Influx: Induce calcium influx by depolarizing the cell membrane, for example, with a high potassium solution.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration or the fluorescence ratio (for ratiometric dyes like Fura-2) before and after stimulation in the presence and absence of this compound. Determine the IC50 value for the inhibition of calcium influx.
Protocol 3: In Vitro Smooth Muscle Contraction Assay (Organ Bath)
Objective: To evaluate the spasmolytic effect of this compound on isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation: Isolate a smooth muscle strip (e.g., from aorta, trachea, or intestine) from a laboratory animal and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.
-
Induction of Contraction: Induce a sustained contraction using a contractile agent (e.g., potassium chloride, phenylephrine, or histamine).
-
Application of this compound: Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Measurement of Relaxation: Record the relaxation of the smooth muscle strip using an isometric force transducer.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the contractile agent. Calculate the EC50 value for relaxation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for platelet aggregation assay.
Caption: A logical approach to troubleshooting experimental variability.
Troubleshooting Guides
Troubleshooting Guide for Antiplatelet Aggregation Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent sample handling | Ensure consistent timing between blood draw, PRP preparation, and the assay. Maintain samples at room temperature.[6] |
| Pipetting errors | Use calibrated pipettes and ensure accurate volumes of PRP, agonist, and this compound. | |
| No or weak aggregation response | Inactive agonist | Prepare fresh agonist solutions. Verify the activity of the agonist with a known inhibitor or control platelets. |
| Low platelet count | Ensure the platelet count in the PRP is within the optimal range (e.g., 200-400 x 10⁹/L).[6] | |
| Patient medication interference | Confirm that blood donors have not taken any antiplatelet drugs.[6] | |
| Spontaneous aggregation | Platelet activation during handling | Use gentle handling techniques. Ensure clean, plastic labware. Consider coating wells with BSA.[7] |
| Inconsistent inhibition by this compound | Incorrect this compound concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the solvent does not affect aggregation at the final concentration. |
| Suboptimal agonist concentration | Use a concentration of agonist that produces a submaximal aggregation response to allow for the detection of inhibition. |
Troubleshooting Guide for Calcium Channel Blocking Assays (Calcium Imaging)
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence / Low signal-to-noise ratio | Incomplete dye hydrolysis or leakage | Allow sufficient time for de-esterification of the AM ester dye. Ensure cells are healthy. |
| Autofluorescence | Check for autofluorescence from the compound or cell culture medium. Use appropriate background subtraction. | |
| No response to stimulation | Cells are not viable | Perform a cell viability assay (e.g., trypan blue exclusion). |
| Ineffective stimulation | Verify the concentration and efficacy of the depolarizing agent (e.g., KCl). | |
| Incorrect filter sets on the microscope | Ensure the excitation and emission filters match the spectral properties of the calcium indicator. | |
| Variable this compound efficacy | Off-target effects | This compound may affect other ion channels or receptors. Use specific blockers for other potential targets as controls. Consider using a cell line with specific channel expression.[5] |
| pH or temperature fluctuations | Maintain stable pH and temperature throughout the experiment as these can affect channel activity. | |
| Phototoxicity or photobleaching | Excessive light exposure | Minimize the duration and intensity of light exposure. Use an anti-fade reagent if possible. |
Troubleshooting Guide for Spasmolytic Activity Assays (Organ Bath)
| Problem | Potential Cause | Troubleshooting Steps |
| Tissue does not contract or contracts weakly | Tissue damage during preparation | Handle the tissue gently. Ensure the physiological salt solution is correctly prepared and aerated. |
| Incorrect mounting | Ensure the tissue is mounted securely without excessive stretching. | |
| Unstable baseline tension | Insufficient equilibration time | Allow the tissue to equilibrate for an adequate period before starting the experiment. |
| Temperature fluctuations | Ensure the organ bath temperature is stable at 37°C. | |
| Inconsistent relaxation response to this compound | Non-cumulative addition of this compound | If using a cumulative concentration-response protocol, ensure accurate calculation and addition of subsequent doses. |
| Receptor desensitization | If the contractile response fades over time, consider a non-cumulative dosing protocol or use a more stable contractile agent. | |
| Mechanical artifacts in the recording | Movement of the organ bath or transducer | Ensure the setup is on a stable surface and free from vibrations. |
| Electrical noise | Check for proper grounding of the recording equipment. |
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural bases of inhibitory mechanism of CaV1.2 channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Accelerating protein aggregation and amyloid fibrillation for rapid inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
Potential experimental artifacts and interference with Bencyclane
Welcome to the Technical Support Center for Bencyclane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and interference when working with this compound. The following troubleshooting guides and FAQs will help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a vasodilator and spasmolytic agent. Its main mechanism of action involves the blockade of calcium channels, which inhibits the influx of calcium ions into vascular smooth muscle cells.[1][2] This action leads to the relaxation of these muscles, resulting in vasodilation (widening of blood vessels) and improved blood flow.[1][2] Additionally, this compound has been reported to possess antiplatelet and local anesthetic properties.[1][3]
Q2: What are the known off-target effects of this compound?
A2: While specific in-vitro off-target effects are not extensively documented in the provided search results, its classification as a calcium channel blocker, vasodilator, and local anesthetic suggests potential for off-target activities. For instance, drugs with local anesthetic properties can modulate a wide range of other ion channels and receptors in the central nervous system. In clinical settings, some central nervous system effects such as insomnia and mood changes have been reported.
Q3: Can this compound's chemical properties lead to assay interference?
A3: Due to its chemical structure, this compound may have the potential to act as a Pan-Assay Interference Compound (PAIN). PAINs are compounds that can produce false-positive results in high-throughput screening assays through various mechanisms, including non-specific reactivity, aggregation, or interference with assay detection methods (e.g., fluorescence). It is crucial to perform appropriate control experiments to rule out such artifacts.
Troubleshooting Guides
Issue 1: Unexpected results in cell-based assays (e.g., cytotoxicity, proliferation).
-
Potential Cause: this compound's primary action as a calcium channel blocker can affect various cellular processes that are dependent on calcium signaling, beyond vasodilation. This could lead to unexpected effects on cell viability and proliferation in certain cell lines.
-
Troubleshooting Steps:
-
Confirm the effect is not a solvent artifact: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound.
-
Determine a dose-response curve: This will help to understand if the observed effect is concentration-dependent.
-
Use a positive control: Employ a known modulator of calcium channels to compare the effects.
-
Consider off-target effects: If the observed phenotype does not align with calcium channel blockade, consider the possibility of other off-target interactions.
-
Issue 2: Inconsistent results in platelet aggregation assays.
-
Potential Cause: this compound has known antiplatelet activity.[1] This can interfere with in-vitro platelet aggregation assays, especially if the mechanism of the assay relies on pathways affected by this compound.
-
Troubleshooting Steps:
-
Select an appropriate agonist: The choice of agonist to induce platelet aggregation is critical. If this compound's antiplatelet effect is being studied, using multiple agonists can help to elucidate the mechanism.
-
Control for baseline platelet activity: Always measure the baseline platelet aggregation before adding this compound.
-
Compare with known antiplatelet agents: Use well-characterized antiplatelet drugs as positive controls to validate the assay system.
-
Issue 3: Artifacts in fluorescence-based assays.
-
Potential Cause: Like many small molecules, this compound may possess intrinsic fluorescent properties or could interfere with the fluorescent reagents used in an assay.
-
Troubleshooting Steps:
-
Measure this compound's intrinsic fluorescence: Before conducting the assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to determine if it contributes to the signal.
-
Perform a no-enzyme/no-cell control: This control will help to identify if this compound is interacting directly with the fluorescent substrate or detection reagent.
-
Use an alternative detection method: If significant interference is observed, consider using a non-fluorescent detection method, such as absorbance or luminescence, if available for your assay.
-
Data Presentation
Table 1: Summary of Potential Off-Target Effects and Assay Interference of this compound (based on its pharmacological class)
| Potential Effect/Interference | Affected Assays | Mechanism/Rationale | Suggested Controls |
| Calcium Signaling Modulation | Calcium flux assays, cell proliferation/viability assays | This compound is a calcium channel blocker. | Positive control (known calcium channel modulator), vehicle control. |
| Anti-platelet Activity | Platelet aggregation assays | Inhibition of platelet function. | Multiple agonists, baseline measurements, positive control (known anti-platelet agent). |
| Local Anesthetic Effects | Neuronal activity assays, ion channel recordings | Modulation of various ion channels and receptors. | Specific ion channel blockers as controls, dose-response analysis. |
| Spectroscopic Interference | Fluorescence and absorbance-based assays | Intrinsic optical properties of the compound. | Compound-only controls, no-enzyme/no-cell controls. |
| Pan-Assay Interference (PAINS) | High-throughput screening assays | Non-specific interactions, aggregation. | Orthogonal assays, counter-screens, biophysical methods to check for aggregation. |
Experimental Protocols
Protocol 1: Control Experiment to Test for this compound Interference in a Fluorescence-Based Assay
-
Objective: To determine if this compound interferes with the fluorescent signal of the assay.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent substrate/reagent
-
96-well black microplate
-
Fluorescence plate reader
-
-
Method:
-
Prepare serial dilutions of this compound in the assay buffer to cover the range of concentrations used in your experiment.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Buffer only: Assay buffer alone.
-
Substrate only: Assay buffer + fluorescent substrate.
-
This compound only: Assay buffer + each concentration of this compound.
-
This compound + Substrate: Assay buffer + fluorescent substrate + each concentration of this compound.
-
-
Incubate the plate under the same conditions as your main experiment (e.g., time, temperature).
-
Measure the fluorescence using the same excitation and emission wavelengths as your main experiment.
-
-
Data Analysis:
-
Compare the fluorescence of "this compound only" to "Buffer only" to check for intrinsic fluorescence.
-
Compare the fluorescence of "this compound + Substrate" to "Substrate only" to check for quenching or enhancement of the substrate's fluorescence.
-
Mandatory Visualization
References
Technical Support Center: Bencyclane Stability and Experimental Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Bencyclane under acidic conditions. The information is designed to assist in the design of robust experiments and to troubleshoot potential issues related to the compound's degradation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: this compound is susceptible to degradation in acidic environments. Studies have shown that the hydrolysis of this compound fumarate in aqueous buffer solutions between pH 1.2 and 6.3 follows pseudo first-order kinetics. The rate of degradation is acid-catalyzed, as indicated by a pH-rate profile with a slope of -1.[1]
Q2: What is the primary degradation pathway of this compound in acidic conditions?
A2: Under acidic conditions, this compound is proposed to undergo hydrolysis. The degradation pathway is thought to involve the formation of a carbonium ion intermediate, which then rapidly decomposes into an alcohol and two olefins through hydration and dehydration reactions.[1]
Q3: What are the potential degradation products of this compound in an acidic medium?
A3: Based on the proposed degradation pathway, the expected degradation products are 1-benzylcycloheptanol, along with two olefinic compounds resulting from dehydration of the intermediate.[1]
Q4: How does temperature affect the degradation of this compound in acidic solutions?
A4: The degradation of this compound is temperature-dependent. A study has calculated the activation energy for the hydrolysis of this compound fumarate to be 33.0 kcal/mol, which indicates that the rate of degradation will increase significantly with a rise in temperature.[1]
Q5: Are there any validated analytical methods to study this compound's stability?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in formulated solutions. | The pH of the formulation may be too acidic, leading to accelerated hydrolysis of the this compound molecule. | Measure the pH of the solution. If it is in the acidic range (below pH 7), consider adjusting the pH to a more neutral or slightly alkaline level using appropriate buffers. The stability of this compound is significantly lower in acidic conditions.[1] |
| Appearance of unknown peaks in HPLC chromatograms during stability testing. | These are likely degradation products of this compound resulting from hydrolysis in an acidic environment. | To confirm, perform a forced degradation study under acidic conditions (e.g., 0.1 M HCl) and compare the chromatograms. The primary degradation pathway involves the formation of a carbonium ion intermediate, leading to an alcohol and two olefins.[1] |
| Inconsistent results in this compound stability studies. | Temperature fluctuations during the experiment can lead to variable degradation rates. The activation energy for this compound hydrolysis is 33.0 kcal/mol, indicating a significant temperature dependency.[1] | Ensure strict temperature control throughout the experiment. Use calibrated incubators or water baths. Record the temperature at regular intervals. |
| Difficulty in separating this compound from its degradation products by HPLC. | The chromatographic conditions may not be optimal for resolving the parent drug from its more polar degradation products. | Optimize the HPLC method. Consider adjusting the mobile phase composition (e.g., increasing the aqueous component), changing the pH of the mobile phase, or using a different column chemistry (e.g., a polar-embedded phase). |
Quantitative Data: this compound Degradation Kinetics
The following table summarizes the kinetic data for the hydrolysis of this compound fumarate in aqueous solutions.
| Parameter | Value | Reference |
| Reaction Order | Pseudo first-order | [1] |
| pH-Rate Profile Slope | -1 (in the range of pH 1.2 to 6.3) | [1] |
| Activation Energy (Ea) | 33.0 kcal/mol | [1] |
Note: Specific degradation rate constants (k) at various pH values and temperatures are not detailed in the available literature. However, the provided information indicates a direct relationship between hydrogen ion concentration and the rate of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
Objective: To intentionally degrade this compound under acidic stress to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade acetonitrile and water
-
pH meter
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
For accelerated degradation, the solution can be heated (e.g., at 60°C).
-
-
Neutralization: Before HPLC analysis, neutralize the samples by adding an equivalent amount of 0.1 M NaOH.
-
HPLC Analysis:
-
Dilute the neutralized samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), with or without a buffer like phosphate or acetate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-230 nm).
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: Mechanism of action of this compound as a calcium channel blocker.
References
Technical Support Center: Bencyclane-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bencyclane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's action in cell culture?
This compound is primarily known as a vasodilator and spasmolytic agent.[1] At the cellular level, it functions by inhibiting calcium influx into smooth muscle cells, which leads to vasodilation.[1] It also exhibits antiplatelet activity.[1] While its primary therapeutic actions are on vascular and smooth muscle, in cell culture experiments, its effects on calcium channels and potentially other off-target effects can contribute to cytotoxicity.
Q2: I am observing high levels of cell death in my experiments with this compound. Is this expected?
Yes, this compound can induce cytotoxicity, particularly at higher concentrations. The mechanism can be multifaceted, involving disruption of calcium homeostasis, mitochondrial dysfunction, and induction of cell death pathways. It is crucial to determine the cytotoxic concentration range for your specific cell line.
Q3: How can I differentiate between apoptosis and necrosis in this compound-treated cells?
Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled process often resulting from injury.[2][3] Key differences to look for include:
| Feature | Apoptosis | Necrosis |
| Cell Morphology | Cell shrinkage, formation of apoptotic bodies.[2][4] | Cell swelling, membrane rupture.[2][4] |
| Plasma Membrane | Integrity maintained until late stages, blebbing occurs.[2] | Early loss of integrity.[2] |
| Inflammation | Generally non-inflammatory.[5] | Pro-inflammatory due to release of cellular contents.[4][6] |
| DNA Fragmentation | Internucleosomal cleavage (DNA laddering).[4] | Random DNA degradation. |
You can use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between these two forms of cell death.
Q4: What are the potential off-target effects of this compound that could influence my results?
Besides its effect on calcium channels, this compound has been shown to inhibit phosphodiesterase (PDE) activity, although this effect is considered weak.[7] It may also have a local anesthetic action at the cell membrane.[7] Researchers should be aware of these potential off-target effects when interpreting their data.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency across the plate. Verify cell counts before each experiment. |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. The final DMSO concentration should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
Issue 2: Unexpected Cell Morphology Changes
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the observed effects are not due to the solvent. |
| Contamination | Regularly check cell cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing. |
| Cell Line Misidentification | Authenticate your cell line using short tandem repeat (STR) profiling. |
Issue 3: Difficulty in Determining the IC50 Value
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Perform a broad-range dose-response experiment to identify the approximate cytotoxic concentration range. Follow up with a narrower range of concentrations around the estimated IC50. |
| Assay Interference | This compound may interfere with the assay itself (e.g., colorimetric or fluorometric readouts). Run appropriate controls, including a no-cell control with the compound, to check for interference. |
| Sub-optimal Assay Timepoint | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.[8] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[8]
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit
Procedure:
-
Prepare opaque-walled assay plates containing cells in culture medium.[10]
-
Include control wells for: no cells (medium only), untreated cells (vehicle control), and a maximum LDH release control (cells lysed with detergent).[10]
-
Treat cells with a serial dilution of this compound.
-
Incubate for the desired time.
-
Follow the manufacturer's protocol for the LDH assay kit to measure LDH release.
Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
This compound stock solution
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
Binding Buffer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC/PE and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
This compound's primary action as a calcium channel blocker can lead to a disruption of intracellular calcium homeostasis. This can, in turn, trigger mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
The following workflow outlines a general procedure for investigating the cytotoxic effects of this compound in a cell line of interest.
Caption: General workflow for cytotoxicity assessment of this compound.
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide to troubleshoot common issues encountered during cytotoxicity experiments with this compound.
Caption: Troubleshooting flowchart for this compound cytotoxicity assays.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. akadeum.com [akadeum.com]
- 3. Cell death: apoptosis versus necrosis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 6. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Bencyclane in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Bencyclane in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it variable?
A1: The oral bioavailability of this compound in humans has been reported to be highly variable, ranging from 18% to 84%.[1] This variability is likely attributed to several factors, including its poor stability in the acidic environment of the stomach and its inhibitory effect on the gastric emptying rate.[2] Slower gastric emptying can lead to prolonged exposure of the drug to the acidic conditions of the stomach, potentially causing degradation before it can be absorbed in the small intestine.
Q2: What are the primary challenges encountered when administering this compound orally in animal studies?
A2: Researchers may face several challenges, including:
-
Low and erratic plasma concentrations: Due to the aforementioned stability and gastric emptying issues, achieving consistent and therapeutically relevant plasma levels of this compound can be difficult.
-
High inter-individual variability: Differences in gastrointestinal physiology among individual animals can exacerbate the inherent variability in this compound absorption.
-
Translational difficulties: The significant variability observed in animal models can make it challenging to predict the pharmacokinetic profile in humans.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several advanced formulation strategies can be explored to overcome the challenges associated with this compound's oral delivery. These include:
-
Cyclodextrin Complexation: Encapsulating this compound within a cyclodextrin molecule can protect it from the harsh acidic environment of the stomach and improve its dissolution characteristics.[2][3]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS/SNEDDS): Self-emulsifying drug delivery systems can enhance the solubility and absorption of lipophilic drugs like this compound by forming fine oil-in-water emulsions in the gastrointestinal tract.[4][5][6]
-
Nanoparticle Formulations (e.g., Nanosuspensions, Solid Lipid Nanoparticles): Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rates and improved bioavailability.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and dissolution rate.Degradation in the acidic environment of the stomach.Slow gastric emptying leading to prolonged exposure to acidic conditions. | Formulation Optimization: - Prepare a cyclodextrin inclusion complex of this compound to enhance stability and solubility.[2]- Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization.[4][5]- Formulate a nanosuspension or solid lipid nanoparticles (SLNs) to increase the surface area and dissolution velocity.[7][8][10] |
| High variability in pharmacokinetic parameters (Cmax, AUC) between animals. | Inconsistent formulation leading to variable dosing.Physiological differences in gastric pH and emptying time among animals.Food effects on drug absorption. | Standardize Experimental Conditions: - Ensure the formulation is homogenous before dosing each animal.- Fast animals overnight prior to dosing to minimize variability related to food intake.- Use a sufficient number of animals to account for biological variability.Formulation Approach: - Employ formulations like SEDDS or cyclodextrin complexes that are designed to reduce the impact of physiological variables on drug absorption.[6][11] |
| Precipitation of this compound in the gastrointestinal tract upon dilution of a solvent-based formulation. | The drug is poorly soluble in aqueous gastrointestinal fluids and precipitates when the organic solvent is diluted. | Advanced Formulation Strategies: - Utilize a formulation that maintains the drug in a solubilized state in the GI tract, such as a SEDDS which forms a stable micro or nanoemulsion.[6]- Consider solid formulations like solid dispersions or cyclodextrin complexes where the drug is molecularly dispersed.[3] |
Data on this compound Formulations
Currently, there is a limited amount of publicly available in-vivo pharmacokinetic data from animal studies comparing different this compound formulations. However, a patent for a this compound-cyclodextrin complex demonstrated a reduced effect on gastric emptying in rats compared to this compound fumarate alone, suggesting a potential for improved oral absorption.
| Formulation | Animal Model | Key Finding | Reference |
| This compound Fumarate | Rats | Delayed gastric emptying. | [2] |
| This compound Fumarate: β-Cyclodextrin (1:1 molar ratio) | Rats | Significantly reduced the delay in gastric emptying compared to this compound fumarate alone. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound-β-cyclodextrin inclusion complex to improve the stability and dissolution of this compound.
Materials:
-
This compound Fumarate
-
β-Cyclodextrin
-
Distilled Water
-
Magnetic stirrer
-
Freeze-dryer or oven
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin by dissolving it in distilled water with gentle heating and stirring.
-
Separately, prepare a solution or a fine suspension of this compound Fumarate in a minimal amount of a suitable solvent or water.
-
Slowly add the this compound Fumarate solution/suspension to the β-cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation.
-
After stirring, the resulting solution is filtered to remove any un-complexed this compound.
-
The filtrate is then dried using a freeze-dryer or by evaporation in an oven at a controlled temperature to obtain the solid this compound-β-cyclodextrin complex.
-
The resulting powder should be characterized for complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: In-vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of a novel this compound formulation (e.g., this compound-β-cyclodextrin complex) with a control formulation (e.g., this compound suspension).
Materials and Methods:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Test Formulation (e.g., this compound-β-cyclodextrin complex)
-
Control Formulation (e.g., this compound suspension in 0.5% w/v carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Divide the animals into two groups (Test and Control). Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-containing tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS or other suitable analytical method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_control) * 100.
Visualizations
Caption: Experimental workflow for an in-vivo pharmacokinetic study.
Caption: Strategies to enhance this compound's oral bioavailability.
References
- 1. Pharmacokinetics of this compound after single dose administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0018773B1 - A pharmaceutical composition containing this compound fumarate, a process for its preparation and an inclusion compound containing this compound fumarate - Google Patents [patents.google.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Self-emulsifying Drug Delivery System for Oral Anticancer Therapy: Constraints and Recent Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Lipid Nanoparticles for Dibucaine Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic evaluation of oral fenofibrate nanosuspensions and SLN in comparison to conventional suspensions of micronized drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Method Refinement for Quantifying Bencyclane in Biological Samples
Welcome to the technical support center for the quantification of Bencyclane in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions related to this compound analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound in biological samples using chromatographic methods such as HPLC, LC-MS/MS, and GC-MS.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing for a basic compound like this compound is a common issue in reversed-phase chromatography. Here are the likely causes and recommended solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with the basic amine group of this compound, causing tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize these interactions.
-
Use of Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Column Selection: Employ a column with end-capping or a polar-embedded phase to shield the silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: The column may be old or contaminated.
-
Solution: Flush the column with a strong solvent or replace it if necessary.[1]
-
-
-
Question: I am observing peak fronting in my this compound analysis. What could be the reason?
-
Answer: Peak fronting is often caused by:
-
High Sample Concentration: Similar to peak tailing, overloading the column can lead to fronting.
-
Solution: Decrease the amount of sample being loaded onto the column. If a high concentration is necessary, consider using a larger column with a higher loading capacity.
-
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to peak fronting.
-
Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase.
-
-
Issue 2: Low Recovery
-
Question: My extraction recovery for this compound from plasma samples is consistently low. How can I improve it?
-
Answer: Low recovery during sample preparation is a frequent challenge. Consider the following:
-
Suboptimal Extraction pH: this compound is a basic compound. The pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa to ensure it is in its neutral, more extractable form during liquid-liquid extraction (LLE).
-
Solution: Adjust the sample pH to the alkaline range (e.g., pH 9-10) before extraction with an organic solvent.
-
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent is critical.
-
Solution: Test a range of solvents with varying polarities. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like isobutanol or ethyl acetate can be effective.
-
-
Inefficient Elution from SPE Cartridge: The elution solvent in solid-phase extraction (SPE) may not be strong enough to desorb this compound from the sorbent.
-
Solution: Optimize the elution solvent. For a C18 cartridge, a mixture of an organic solvent (e.g., methanol or acetonitrile) with a small amount of a basic modifier (e.g., ammonium hydroxide) can improve elution.
-
-
Issue 3: Matrix Effects in LC-MS/MS Analysis
-
Question: I am experiencing significant ion suppression for this compound when analyzing plasma samples with LC-MS/MS. What steps can I take to mitigate this?
-
Answer: Matrix effects, particularly ion suppression, are a major concern in LC-MS/MS bioanalysis. They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[2]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Switch from protein precipitation to a more selective sample preparation technique like LLE or SPE.
-
-
Optimize Chromatography: Separate this compound from the matrix components chromatographically.
-
Solution: Modify the gradient elution profile to better resolve the analyte from the interfering peaks. Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.
-
Solution: If available, use a deuterated or 13C-labeled this compound as the internal standard.
-
-
Dilute the Sample: Diluting the sample with a blank matrix can reduce the concentration of interfering components.[3]
-
Solution: This approach may be limited by the sensitivity of the assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: The choice of technique depends on the required sensitivity and the available instrumentation.
-
LC-MS/MS: This is the preferred method for bioanalysis due to its high sensitivity, selectivity, and specificity, allowing for the quantification of low concentrations of this compound in complex matrices like plasma and urine.[4]
-
GC-MS: Gas chromatography-mass spectrometry is also a highly sensitive and selective method. It may require derivatization of this compound to improve its volatility and chromatographic properties.[4][5]
-
HPLC with UV or Fluorescence Detection: High-performance liquid chromatography can be used, but it may lack the sensitivity required for pharmacokinetic studies where plasma concentrations are very low. Fluorescence detection can offer higher sensitivity than UV detection.
Q2: How should I select an appropriate internal standard (IS) for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of this compound. If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., extraction recovery, chromatographic retention, and ionization response) should be used. The IS should not be a metabolite of this compound or be present endogenously in the sample.
Q3: What are the key validation parameters for a bioanalytical method for this compound?
A3: According to regulatory guidelines (e.g., EMA, ICH M10), the key validation parameters include:[6][7][8]
-
Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: To ensure the stability of this compound, biological samples should be stored at low temperatures. For long-term storage, -20°C or -80°C is recommended. It is crucial to perform stability studies to confirm that this compound does not degrade under the chosen storage conditions and during sample processing.[9][10]
Quantitative Data Summary
The following tables summarize typical validation parameters and performance characteristics for this compound quantification methods.
Table 1: Bioanalytical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[7][11] |
| Precision (CV%) | ≤15% (≤20% at LLOQ)[7][11] |
| Linearity (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% |
| Stability | Mean concentration within ±15% of the nominal concentration |
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Sample Matrix | LLOQ | Linearity Range | Recovery | Reference |
| GC-TSD | Plasma, Urine | 10 ng/mL | 10 - 200 ng/mL | >85% | [5] |
| GC-FID | Plasma, Urine | 0.5-1 µg/mL | - | >85% | [5] |
| GC-MS | Plasma | - | - | - | [4] |
Note: LLOQ (Lower Limit of Quantification), GC-TSD (Gas Chromatography with Thermionic Specific Detector), GC-FID (Gas Chromatography with Flame Ionization Detector), GC-MS (Gas Chromatography-Mass Spectrometry). This table is a summary of reported values and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol provides a general procedure for the extraction of this compound from plasma samples prior to chromatographic analysis.
-
Sample Preparation:
-
Pipette 500 µL of plasma into a clean polypropylene tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
-
pH Adjustment:
-
Add 100 µL of 1M sodium hydroxide solution to alkalize the sample to approximately pH 10.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 3 mL of extraction solvent (e.g., n-hexane:isobutanol, 95:5 v/v).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for analysis.
-
Protocol 2: HPLC Method for this compound Quantification
This protocol outlines a starting point for an HPLC method with UV detection.
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. gtfch.org [gtfch.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative determination of this compound in human plasma by capillary gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-liquid chromatographic evaluation of this compound in biological samples for pharmacokinetic and bioavailability investigations: comparison of two analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
A Comparative Analysis of Bencyclane and Papaverine: Mechanisms of Action in Smooth Muscle Relaxation
For researchers and professionals in drug development, understanding the nuanced mechanisms of action of vasoactive compounds is paramount for targeted therapeutic design. This guide provides a detailed, evidence-based comparison of two notable vasodilators, bencyclane and papaverine, focusing on their distinct molecular pathways, supported by quantitative data and experimental methodologies.
At a Glance: Contrasting Pathways to Vasodilation
This compound and papaverine, while both effective smooth muscle relaxants, achieve this outcome through fundamentally different primary mechanisms. This compound primarily functions as a calcium channel blocker, directly inhibiting the influx of extracellular calcium required for muscle contraction. In contrast, papaverine's principal mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an accumulation of intracellular cyclic nucleotides that mediate relaxation.
Quantitative Comparison of Pharmacological Activity
The following tables summarize key quantitative data for this compound and papaverine, highlighting their differing potencies and molecular targets. It is important to note that direct head-to-head comparative studies providing IC50 or Ki values under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the specific experimental contexts.
Table 1: Comparative Efficacy in Smooth Muscle Relaxation
| Compound | Preparation | Agonist | IC50 / Concentration for 100% Relaxation | Reference |
| Papaverine | Rat Aortic Smooth Muscle Cells | - | IC50: 0.10 mM (at 1 min) | [1][2] |
| Human Coronary Artery Endothelial Cells | - | IC50: 0.056 mM (at 1 min) | [1][2] | |
| Rat Aorta | Epinephrine | ~0.18 mM for 100% relaxation (at 10 min) | [1][2] | |
| This compound | Data for direct comparative IC50 in smooth muscle relaxation is limited in the reviewed literature. | - | - |
Table 2: Inhibition of Molecular Targets
| Compound | Target | Parameter | Value | Reference |
| Papaverine | Phosphodiesterase (PDE) | Non-selective inhibitor, notably of PDE10A. | - | [3][4] |
| L-type Ca2+ Channels | Inhibits current in rat basilar artery smooth muscle cells. | - | [5] | |
| This compound | Ca2+ Channels | Blocks Ca2+ influx. | - | [6] |
| Phosphodiesterase (PDE) | Weak inhibitory effect compared to papaverine. | - |
Delving into the Mechanisms: Signaling Pathways
The distinct primary mechanisms of this compound and papaverine are best illustrated through their respective signaling pathways.
This compound: A Direct Blockade of Calcium Influx
This compound's vasodilatory effect is predominantly attributed to its action as a calcium channel blocker.[6] By inhibiting voltage-gated Ca2+ channels on the smooth muscle cell membrane, it prevents the influx of extracellular calcium that is a critical trigger for the contractile machinery. Some studies also suggest a local anesthetic effect and the ability to block sodium channels, which may contribute to its overall pharmacological profile.[7] Notably, its inhibition of phosphodiesterase is weak and not considered a primary contributor to its smooth muscle relaxant properties.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of papaverine on ion channels in rat basilar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurogenic component in the effect of papaverine, drotaverine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Bencyclane's Vasodilatory Effects: A Comparative Analysis with Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Bencyclane, a vasoactive agent, has demonstrated efficacy in improving peripheral circulation, largely attributed to its vasodilatory and spasmolytic properties. While its mechanism of action involves multiple pathways, including phosphodiesterase (PDE) inhibition and antiplatelet activity, a significant component of its vasodilatory effect is understood to be the blockade of calcium channels in vascular smooth muscle cells.[1] This guide provides a comparative analysis of this compound's vasodilatory action against other well-established calcium channel blockers (CCBs), supported by available experimental data and detailed methodologies.
Mechanism of Action: A Multifaceted Approach
This compound's primary vasodilatory action stems from its ability to inhibit the influx of calcium ions into vascular smooth muscle cells, a critical step for muscle contraction.[1] By blocking these calcium channels, this compound promotes the relaxation of blood vessels, leading to vasodilation.[1] However, its pharmacological profile is broader than that of a typical CCB. Studies have shown that this compound also exhibits a weak inhibitory effect on phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] Increased cAMP levels can also contribute to smooth muscle relaxation. Furthermore, this compound possesses antiplatelet and local anesthetic properties, which may contribute to its overall therapeutic effects in vascular diseases.[1]
In contrast, traditional CCBs are classified based on their chemical structure and their relative selectivity for cardiac versus vascular L-type calcium channels.[3]
-
Dihydropyridines (e.g., Nifedipine, Amlodipine): These are highly selective for vascular smooth muscle, making them potent vasodilators with a primary application in treating hypertension.[3]
-
Phenylalkylamines (e.g., Verapamil): These show greater selectivity for the myocardium, leading to negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[3]
-
Benzothiazepines (e.g., Diltiazem): These have an intermediate profile, affecting both vascular smooth muscle and the heart.[3]
Quantitative Comparison of Vasodilatory Potency
Direct quantitative comparisons of the vasodilatory potency of this compound with other CCBs in a single comprehensive study are limited in publicly available literature. However, data from various studies on isolated vascular preparations allow for an indirect comparison. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are common measures of a drug's potency in producing a given effect, such as vasodilation. A lower value indicates greater potency.
The following table summarizes the vasodilatory potency of various CCBs from different experimental studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Drug | Vessel Preparation | Agonist Used | Potency (IC50/EC50) | Reference |
| This compound | Not specified | Not specified | Comparable to Papaverine | [2] |
| Nifedipine | Rat Aorta | High K+ | ~10 nM (Maximal inhibition) | [4] |
| Verapamil | Rat Aorta | High K+ | ~10 µM (Maximal inhibition) | [4] |
| Diltiazem | Bovine Coronary Artery | Spontaneous Tone | EC50 ~3.4x less potent than Verapamil | [5] |
| Felodipine | Rat Aorta | High K+ | ~10 nM (Maximal inhibition) | [4] |
Note: The data for this compound is qualitative. The values for other CCBs are from different studies and should be interpreted as indicative of their relative potencies.
Experimental Protocols
The evaluation of vasodilatory effects of compounds like this compound and other CCBs is typically conducted using in vitro experiments on isolated arterial rings. A standard methodology is wire myography.
Experimental Protocol: Wire Myography for Assessment of Vasodilation
1. Tissue Preparation:
- The thoracic aorta is carefully dissected from a laboratory animal (e.g., rat).
- The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.
- The endothelial layer may be mechanically removed in some rings to assess endothelium-dependent versus -independent effects.
2. Mounting:
- The aortic rings are mounted between two stainless steel wires in an organ bath.
- One wire is fixed, and the other is connected to a force transducer to measure isometric tension.
- The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
3. Equilibration and Viability Check:
- The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
- The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
- In endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine after pre-contraction with an agonist like phenylephrine.
4. Experimental Procedure:
- The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or a high concentration of KCl).
- Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound or another CCB) are added to the organ bath.
- The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
5. Data Analysis:
- Concentration-response curves are plotted, and the EC50 or IC50 values are calculated to determine the potency of the vasodilator.
- The maximum relaxation (Emax) is also determined.
Signaling Pathways in Vasodilation
The following diagrams illustrate the key signaling pathways involved in vascular smooth muscle contraction and the points of intervention for calcium channel blockers.
Signaling pathway of vascular smooth muscle contraction and inhibition by CCBs.
Experimental workflow for assessing vasodilation using wire myography.
Conclusion
References
- 1. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. Effects of felodipine, nifedipine and verapamil on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of calcium antagonists on vascular responses of bovine coronary artery to acetylcholine, noradrenaline, and 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Efficacy of Bencyclane Against Established Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the antiplatelet effects of Bencyclane against well-established inhibitors: Aspirin, Clopidogrel, and Tirofiban. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, supported by available experimental data.
Executive Summary
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases. Antiplatelet agents are therefore essential in the prevention and treatment of cardiovascular and cerebrovascular events. This document evaluates this compound, a compound with vasodilatory and antiplatelet properties, in the context of widely used antiplatelet drugs. While this compound has demonstrated inhibition of platelet aggregation and adhesion, a direct quantitative comparison with leading inhibitors highlights the need for further research to fully elucidate its therapeutic potential.
Mechanisms of Action: A Comparative Overview
The antiplatelet activity of this compound and the selected inhibitors stems from their interference with distinct signaling pathways involved in platelet activation and aggregation.
This compound: The primary antiplatelet mechanism of this compound is attributed to its ability to block calcium channels[1][2][3]. By inhibiting calcium influx into platelets, it interferes with a crucial secondary messenger required for platelet activation and granule release. Some studies also suggest a potential role for phosphodiesterase (PDE) inhibition, which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, further inhibiting platelet function, though this aspect remains under investigation[4].
Aspirin: Aspirin exerts its antiplatelet effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. This action blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist that promotes aggregation and vasoconstriction[2][5][6][7].
Clopidogrel: Clopidogrel is a prodrug that is metabolized in the liver to its active form. This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, thereby preventing ADP-mediated platelet activation and aggregation[5][8][9][10].
Tirofiban: Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor is the final common pathway for platelet aggregation, and by blocking it, Tirofiban prevents the binding of fibrinogen and von Willebrand factor, thus inhibiting platelet cross-linking[1][4][11][12].
Quantitative Comparison of Antiplatelet Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Aspirin, Clopidogrel, and Tirofiban on platelet aggregation. It is important to note that direct comparative studies involving this compound are limited.
| Drug | Target | Agonist | IC50 / Effective Dose | Source |
| This compound | Calcium Channels (putative) | ADP, Serotonin | 0.5-15 mg/kg (in vivo, monkey) | [13] |
| Aspirin | COX-1 | ADP | 3 mg/kg (in vivo, dog, complete inhibition) | [2] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | 1.9 ± 0.3 µM (in vitro, washed platelets) | [1][8] |
| Tirofiban | GPIIb/IIIa Receptor | - | ~37 nM (in vitro) | [5] |
IC50: Half-maximal inhibitory concentration. Data is compiled from various studies and may not be directly comparable due to different experimental conditions.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by each antiplatelet agent.
Caption: this compound's putative antiplatelet signaling pathway.
Caption: Aspirin's antiplatelet signaling pathway.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative effects of aspirin on platelet aggregation and prostaglandin-mediated coronary vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of thrombocyte adhesion by this compound: experimental and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of aspirin dose on adenosine diphosphate-mediated platelet activities. Results of an in vitro pilot investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. Study of platelet aggregation in vivo i. Effect of bencyclan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Analysis of Bencyclane's Therapeutic Efficacy in Vascular Disorders
A Comparative Guide for Researchers and Drug Development Professionals
Bencyclane, a vasoactive agent, has been investigated for its therapeutic potential in various circulatory disorders, primarily peripheral artery disease and cerebral circulatory disturbances. This guide provides a comprehensive cross-study analysis of this compound's efficacy, comparing it with alternative treatments and presenting supporting experimental data. The information is intended to aid researchers, scientists, and drug development professionals in their understanding of this compound's pharmacological profile and clinical utility.
Efficacy in Intermittent Claudication
Intermittent claudication, a hallmark symptom of peripheral artery disease, is characterized by exercise-induced leg pain that is relieved by rest. The therapeutic goal for this condition is to improve walking distance and overall quality of life.
Quantitative Comparison of Therapeutic Efficacy
The following table summarizes the quantitative data from clinical trials on the efficacy of this compound and its alternatives, Pentoxifylline and Cilostazol, in improving walking distance in patients with intermittent claudication.
| Drug | Dosage | Trial Duration | Primary Endpoint | Efficacy Results | Citation |
| This compound | Not Specified | 12 weeks | Claudication Distance | 88% elongation of claudication distance (in combination with treadmill exercise) | [1] |
| Pentoxifylline | 1200 mg/day | Not Specified | Pain-Free Walking Distance (PFWD) & Absolute Claudication Distance (ACD) | Weighted Mean Difference vs. Placebo: PFWD: 29.4 m; ACD: 48.4 m | [2] |
| Cilostazol | 100 mg b.i.d. | 20.4 weeks (mean) | Maximal Walking Distance (MWD) | 50.7% improvement from baseline vs. 24.3% with placebo (absolute improvement of 42.1 m) | [3] |
| Cilostazol | 100 mg b.i.d. | 16 weeks | Absolute Claudication Distance (ACD) | 47% increase in ACD (96.4 m) vs. 12.9% with placebo (31.4 m) | [4] |
| Cilostazol vs. Pentoxifylline | Cilostazol: 100 mg b.i.d.; Pentoxifylline: 400 mg t.i.d. | 24 weeks | Maximal Walking Distance (MWD) | Cilostazol showed a greater increase in MWD compared to Pentoxifylline and placebo. | [5] |
Efficacy in Vascular Dementia
Vascular dementia is a form of cognitive impairment resulting from reduced blood flow to the brain. Therapeutic interventions aim to slow cognitive decline and improve daily functioning.
Quantitative Comparison of Therapeutic Efficacy
The following table presents available data on the efficacy of this compound and a common class of drugs used off-label for vascular dementia, cholinesterase inhibitors, based on cognitive function scores.
| Drug/Drug Class | Dosage | Trial Duration | Primary Endpoint | Efficacy Results | Citation |
| This compound | 200 mg b.i.d. | 12 weeks | Symptomatology (SCAG, BGP) & Performance (CFF, ZVT-G) | Statistically significant improvement in symptomatology (p<0.01) and performance (p<0.05) vs. placebo. | [6] |
| Cholinesterase Inhibitors (Donepezil) | 5 mg/day & 10 mg/day | Not Specified | Mini-Mental State Examination (MMSE) | No significant improvement in MMSE scores vs. placebo. | [7][8] |
| Cholinesterase Inhibitors (Donepezil) | 5 mg/day & 10 mg/day | Not Specified | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Significant improvement in ADAS-cog scores vs. placebo. | [7][8] |
| Cholinesterase Inhibitors (Galantamine) | Not Specified | Not Specified | Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) | Significant improvement in ADAS-cog scores vs. placebo. | [8] |
| Cholinesterase Inhibitors (General) | Various | Up to 5 years | Mini-Mental State Examination (MMSE) | Associated with higher MMSE scores at each visit (0.13 MMSE points per year). | [9] |
Experimental Protocols
Treadmill Test for Intermittent Claudication
-
Objective: To objectively measure the patient's walking capacity, specifically the distance to onset of claudication (Initial Claudication Distance, ICD, or Pain-Free Walking Distance, PFWD) and the maximum distance walked (Absolute Claudication Distance, ACD, or Maximal Walking Distance, MWD).[10]
-
Protocol:
-
Patient Preparation: Patients are instructed to wear comfortable clothing and walking shoes. They should abstain from smoking and caffeine for at least 2 hours before the test.
-
Treadmill Setting: A motorized treadmill is used. A common protocol involves a constant speed (e.g., 3.2 km/h) and a fixed gradient (e.g., 10-12%).[10] Alternatively, a graded protocol may be used where the incline is progressively increased at set intervals.
-
Procedure: The patient begins walking on the treadmill. The technician records the time and distance at which the patient first experiences claudication pain (ICD/PFWD). The patient is encouraged to continue walking until the pain becomes maximal and they can no longer continue. The total time and distance walked are recorded as the ACD/MWD.
-
Data Analysis: The primary outcome is the change in ICD/PFWD and ACD/MWD from baseline after the treatment period.
-
Mini-Mental State Examination (MMSE) for Cognitive Function
-
Objective: To provide a quantitative assessment of a patient's cognitive state.[11]
-
Protocol:
-
Administration: The MMSE is a 30-point questionnaire administered by a trained clinician or researcher. It assesses various cognitive domains including orientation, registration, attention and calculation, recall, and language.[11]
-
Scoring: Each correct answer receives one point. The total score is the sum of all points, with a maximum of 30.
-
Interpretation: A score of 24 or above is generally considered to be within the normal range. Scores below 24 may indicate cognitive impairment. The severity of impairment is often categorized as follows:
-
20-23: Mild cognitive impairment
-
10-19: Moderate cognitive impairment
-
<10: Severe cognitive impairment
-
-
Data Analysis: The primary outcome in clinical trials is the change in MMSE score from baseline over the course of the treatment.
-
Signaling Pathways
This compound's Primary Mechanism of Action: Calcium Channel Blockade
This compound's principal mechanism of action is the inhibition of voltage-gated calcium channels in vascular smooth muscle cells.[12][13] This blockade reduces the influx of extracellular calcium, leading to vasodilation and increased blood flow.
This compound inhibits voltage-gated calcium channels, reducing Ca²⁺ influx and leading to vasodilation.
This compound's Potential Secondary Mechanism: Phosphodiesterase Inhibition
Some studies suggest that this compound may also exert its effects through the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[13] By inhibiting PDE, this compound could increase intracellular cAMP levels, leading to smooth muscle relaxation.
This compound may inhibit phosphodiesterase, increasing cAMP levels and promoting smooth muscle relaxation.
Experimental Workflow: Treadmill Test for Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the efficacy of a therapeutic agent for intermittent claudication using a standardized treadmill test.
References
- 1. Can everyday walking replace treadmill training in patients with claudication? Do this compound fumarate or Xanthinol nicotinate affect the results of such treatment? Open, randomised, prospective, comparative, one centre-based-study | Cencora | Acta Angiologica [journals.viamedica.pl]
- 2. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cilostazol on walking distances in patients with intermittent claudication caused by peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
- 6. [Treatment of disorders of cerebral performance in the aged in ambulatory care using this compound. Results of a controlled double-blind phase III study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Efficacy of Cholinesterase Inhibitors in Vascular Dementia: An Updated Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. EXERCISE TRAINING FOR INTERMITTENT CLAUDICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 13. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bencyclane and Drotaverine on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two vasoactive and spasmolytic drugs, bencyclane and drotaverine, on synaptic transmission. While both drugs are known for their smooth muscle relaxant properties, their mechanisms of action at the synaptic level diverge significantly. This analysis synthesizes available experimental data to elucidate their distinct effects on neuronal communication.
Executive Summary
This compound and drotaverine both inhibit synaptic transmission, but through fundamentally different pathways. This compound primarily acts as a local anesthetic , blocking voltage-gated sodium channels in a use-dependent manner, thereby impeding action potential propagation. In contrast, drotaverine's inhibitory effect on synaptic transmission appears to be mediated by an interaction with opioid receptors and is dependent on calcium ion concentration. While drotaverine is a well-established phosphodiesterase 4 (PDE4) inhibitor and L-type calcium channel blocker, its influence on synaptic transmission introduces a more complex mechanistic profile.
Quantitative Data on the Effects of this compound and Drotaverine
Table 1: Effect of this compound on Action Potential Parameters in Frog Skeletal Muscle
| Parameter | Control | This compound (10 µM) | % Change | Reference |
| Maximal Rate of Rise (Vmax) (V/sec) | 333.7 ± 6.9 | 302.7 ± 10.2 | -9.3% | [1] |
| Overshoot Potential (mV) at 250 msec cycle length | No data | Decreased by 11.3 ± 0.72 | - | [1] |
| Time to 50% Repolarization at 250 msec cycle length | No data | Increased by 33.3 ± 2.5% | +33.3% | [1] |
Table 2: Use-Dependent Block of Na+ Channels by this compound in Frog Skeletal Muscle
| Parameter | Condition | Value | Reference |
| Overshoot Potential of 1st Action Potential (OSP1) (mV) | Control | 28.9 ± 1.9 | [2][3] |
| This compound (10⁻⁵ mol/l) | 25.5 ± 1.9 (insignificant change) | [2][3] | |
| Overshoot Potential of 10th Action Potential (OSP10) (mV) | Control | 26.4 ± 1.9 | [2][3] |
| This compound (10⁻⁵ mol/l) | 19.9 ± 1.7 (p < 0.05) | [2][3] |
Signaling Pathways and Mechanisms of Action
This compound: A Local Anesthetic Profile
This compound's primary mechanism for inhibiting synaptic transmission is through the blockade of voltage-gated sodium channels. This action is characteristic of local anesthetics and is use-dependent, meaning the blocking effect is more pronounced with more frequent neuronal firing. By blocking sodium influx, this compound reduces the rate and amplitude of the rising phase of the action potential, ultimately preventing its propagation along the axon and inhibiting neurotransmitter release at the presynaptic terminal.
Caption: this compound's local anesthetic action on synaptic transmission.
Drotaverine: A Multifaceted Mechanism
Drotaverine's effect on synaptic transmission is more complex. In the frog sympathetic ganglion, its inhibitory action is partially reversed by opioid antagonists like naloxone and nalorphine, and is influenced by extracellular calcium concentrations. This suggests an interaction with opioid receptors, which are known to modulate synaptic transmission. Opioid receptor activation can lead to the inhibition of presynaptic calcium channels and the opening of postsynaptic potassium channels, both of which have an inhibitory effect on neuronal excitability. Additionally, drotaverine is a known PDE4 inhibitor, leading to increased intracellular cAMP, and an L-type calcium channel blocker, which could also contribute to its overall effect on neuronal function.
Caption: Drotaverine's proposed mechanism via opioid receptors.
Experimental Protocols
Electrophysiological Recording in Frog Sympathetic Ganglion
The key comparative study on this compound and drotaverine was conducted on the isolated sympathetic ganglion of the frog (Rana esculenta)[4]. While the full, detailed protocol from the original paper by T.A. Toth et al. is not available, a representative methodology for such experiments is as follows:
-
Preparation: The sympathetic chain is dissected from a pithed frog and placed in a recording chamber continuously perfused with Ringer's solution (composition in mM: NaCl 112, KCl 2.0, CaCl2 1.8, Tris-HCl buffer 5.0, pH 7.2).
-
Stimulation: The preganglionic nerve trunk is stimulated with supramaximal square pulses (e.g., 0.1-0.5 ms duration) delivered via a suction electrode.
-
Recording: Postsynaptic potentials are recorded from the postganglionic nerve trunk using another suction electrode. The recorded signals are amplified, displayed on an oscilloscope, and digitized for analysis.
-
Drug Application: this compound and drotaverine are dissolved in Ringer's solution and perfused through the recording chamber at the desired concentrations. The effects of the drugs on the amplitude and waveform of the compound action potential are measured.
-
Antagonist Studies: To investigate the mechanism of action, antagonists such as naloxone or nalorphine are co-perfused with the drugs. The effect of varying the extracellular calcium concentration is also assessed.
Caption: Workflow for synaptic transmission experiments.
Use-Dependent Na+ Channel Blockade by this compound
The experiments demonstrating the local anesthetic effect of this compound were performed on frog skeletal muscle and canine cardiac Purkinje fibers using conventional microelectrode techniques[1].
-
Preparation: Isolated frog sartorius muscle or canine Purkinje fibers are placed in a temperature-controlled bath and superfused with an appropriate physiological solution.
-
Intracellular Recording: A glass microelectrode filled with 3 M KCl is inserted into a single cell to record the transmembrane potential.
-
Stimulation: The preparation is stimulated with intracellular current pulses of varying frequencies to elicit action potentials.
-
Drug Application: this compound is added to the superfusing solution.
-
Data Analysis: The maximal rate of rise of the action potential (Vmax), the overshoot potential, and the action potential duration are measured before and after drug application at different stimulation frequencies.
Conclusion
The available evidence clearly indicates that this compound and drotaverine inhibit synaptic transmission through distinct mechanisms. This compound acts as a classic local anesthetic by blocking voltage-gated sodium channels, a mechanism that is well-supported by quantitative electrophysiological data. Drotaverine, on the other hand, appears to exert its effect on synaptic transmission through a more complex pathway involving opioid receptors and calcium modulation. This is in addition to its well-documented effects as a PDE4 inhibitor and L-type calcium channel blocker in other tissues.
For drug development professionals, this distinction is critical. While both drugs may achieve a reduction in neuronal signaling, their different molecular targets imply different potential therapeutic applications and side-effect profiles. Further research is warranted to fully elucidate the synaptic effects of drotaverine, particularly to obtain quantitative data on its impact on postsynaptic potentials and to further explore the functional significance of its interaction with opioid receptors in the nervous system.
References
- 1. Use-dependent blockade of sodium channels induced by this compound in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpb.sav.sk [gpb.sav.sk]
- 3. scispace.com [scispace.com]
- 4. Neurogenic component in the effect of papaverine, drotaverine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bencyclane and Other Peripheral Vasodilators for Ischemic Conditions
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on Bencyclane and other prominent peripheral vasodilators, including Cilostazol, Naftidrofuryl, and Pentoxifylline, has been developed to provide researchers, scientists, and drug development professionals with an objective analysis of their performance, supported by experimental data. This guide delves into the mechanisms of action, clinical efficacy, and detailed experimental protocols of these drugs, primarily focusing on their application in treating peripheral artery disease (PAD) and intermittent claudication.
Introduction to Peripheral Vasodilators
Peripheral vasodilators are a class of drugs that widen blood vessels, thereby improving blood flow to the extremities.[1] They are a cornerstone in the management of PAD, a condition characterized by narrowed arteries leading to reduced blood flow, most commonly in the legs.[1] The primary symptom of PAD is intermittent claudication, which is pain or cramping in the legs during exertion that subsides with rest. This guide provides a comparative overview of this compound and other commonly prescribed peripheral vasodilators.
Mechanism of Action
The therapeutic effects of peripheral vasodilators stem from their distinct mechanisms of action, which are summarized below.
This compound: this compound fumarate primarily acts as a calcium channel blocker in vascular smooth muscle cells.[2][3] By inhibiting calcium influx, it prevents muscle contraction, leading to vasodilation.[2][4] Additionally, it exhibits antiplatelet and spasmolytic properties, further contributing to improved blood flow.[2][3] Some studies also suggest a weak phosphodiesterase (PDE) inhibitory effect, though its primary smooth muscle relaxation is likely independent of this mechanism.[5]
Cilostazol: Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3).[6][7] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. Elevated cAMP levels result in both the inhibition of platelet aggregation and vasodilation.[6]
Naftidrofuryl: Naftidrofuryl acts as a selective antagonist of serotonin 5-HT2 receptors.[8][9] By blocking these receptors, it counteracts the vasoconstrictive effects of serotonin, particularly in ischemic tissues where serotonin levels may be elevated.[8] It is considered an "anticonstrictor" rather than a direct vasodilator, targeting its action to sites of vascular injury.[8]
Pentoxifylline: Pentoxifylline is a non-selective phosphodiesterase inhibitor.[1][2] By increasing intracellular cAMP, it improves red blood cell deformability, reduces blood viscosity, and inhibits platelet aggregation.[1][2][10] These hemorheological effects contribute to improved microcirculatory flow and tissue oxygenation.[2][10]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams illustrate the key signaling pathways.
Clinical Efficacy: A Comparative Overview
The clinical efficacy of these vasodilators is often evaluated by their ability to improve walking distance in patients with intermittent claudication. Key metrics include Pain-Free Walking Distance (PFWD) and Maximal Walking Distance (MWD).
| Drug | Dosage | Trial Duration | Improvement in PFWD | Improvement in MWD | Reference |
| This compound | 200 mg twice daily | 12 weeks | 88% increase (with treadmill exercise) | - | [11] |
| Cilostazol | 100 mg twice daily | 24 weeks | Significant increase vs. placebo | 54% increase from baseline (107 m) | [12][13] |
| Naftidrofuryl | 200 mg three times daily | 6 months | 92% improvement vs. 17% for placebo | 83% improvement vs. 14% for placebo | [14][15] |
| Pentoxifylline | 400 mg three times daily | 24 weeks | Modest increase vs. placebo | 30% increase from baseline (64 m) | [12][13] |
Comparative Clinical Trial Data
Several head-to-head clinical trials and meta-analyses have provided valuable comparative data on the efficacy of these agents.
| Comparison | Key Findings | Reference |
| Cilostazol vs. Pentoxifylline | Cilostazol was significantly more effective than pentoxifylline in improving MWD. The improvement with pentoxifylline was similar to placebo. | [12][13][16][17] |
| Naftidrofuryl vs. Placebo | A meta-analysis of individual patient data showed a 37% greater improvement in PFWD with naftidrofuryl compared to placebo. | [18][19] |
| This compound vs. Xanthinol nicotinate | In combination with treadmill exercise, this compound fumarate led to a significantly greater elongation of claudication distance compared to Xanthinol nicotinate. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key comparative studies.
Cilostazol vs. Pentoxifylline for Intermittent Claudication
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[12][13]
-
Participants: 698 patients with stable, moderate-to-severe intermittent claudication.[12][20]
-
Intervention: Patients were randomized to receive cilostazol (100 mg twice daily), pentoxifylline (400 mg three times daily), or placebo for 24 weeks.[12][13]
-
Primary Endpoint: Change in maximal walking distance (MWD) measured by a standardized treadmill test at regular intervals.[12][17]
-
Secondary Endpoints: Pain-free walking distance (PFWD), resting Doppler limb pressures, and quality-of-life assessments.[12][17]
Naftidrofuryl Clinical Ischemia Study (NCIS)
-
Study Design: A double-blind, placebo-controlled, parallel-group study.[14]
-
Participants: 196 patients with moderately severe, stable intermittent claudication.[14]
-
Intervention: Patients received naftidrofuryl (200 mg three times daily) or placebo for six months.[14]
-
Primary Outcome Measures: Pain-free walking distance (PFWD) and maximum walking distance (MWD) on a treadmill.[14]
-
Follow-up: A six-month follow-up period without treatment to assess the persistence of effects.[14]
This compound in Intermittent Claudication with Exercise
-
Study Design: An open, randomized, prospective, comparative, single-center study.[11]
-
Participants: 75 patients with peripheral occlusive arterial disease (Fontaine stage II).[11]
-
Intervention: Patients were randomized to receive either this compound fumarate or Xanthinol nicotinate. Within each drug group, patients were further randomized to either daily walks or treadmill exercises for 12 weeks.[11]
-
Primary Outcome: Elongation of claudication distance.[11]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial evaluating peripheral vasodilators.
Conclusion
This comparative guide provides a detailed analysis of this compound and other key peripheral vasodilators. While all aim to improve blood flow in patients with PAD, their mechanisms of action and clinical efficacy profiles show notable differences. Cilostazol and Naftidrofuryl have demonstrated significant efficacy in improving walking distance in large-scale clinical trials. This compound also shows promise, particularly when combined with structured exercise. Pentoxifylline, while having a long history of use, appears to offer more modest benefits compared to newer agents. The choice of a specific peripheral vasodilator should be guided by a thorough understanding of its pharmacological profile, clinical evidence, and individual patient characteristics. This guide serves as a valuable resource for researchers and clinicians in the ongoing effort to optimize the management of peripheral vascular diseases.
References
- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 4. Pentoxifylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Serotonin, 5-HT2 receptors, and their blockade by naftidrofuryl: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of naftidrofuryl in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Can everyday walking replace treadmill training in patients with claudication? Do this compound fumarate or Xanthinol nicotinate affect the results of such treatment? Open, randomised, prospective, comparative, one centre-based-study | Cencora | Acta Angiologica [journals.viamedica.pl]
- 12. A Comparison of Cilostazol and Pentoxifylline for Treating Intermittent Claudication - American College of Cardiology [acc.org]
- 13. A comparison of cilostazol and pentoxifylline for treating intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new study demonstrates the efficacy of naftidrofuryl in the treatment of intermittent claudication. Findings of the Naftidrofuryl Clinical Ischemia Study (NCIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. proquest.com [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Is cilostazol more effective than pentoxifylline in the treatment of symptoms of intermittent claudication? | MDedge [mdedge.com]
- 18. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmj.com [bmj.com]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
Evaluating the Neuroprotective Effects of Bencyclane Relative to Other Agents
For Immediate Release to the Scientific Community
This guide offers a comparative analysis of Bencyclane, a vasodilator with calcium channel blocking properties, against other prominent neuroprotective agents. It is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for neurological disorders, particularly those involving ischemic injury. This document synthesizes available preclinical and clinical data, details common experimental methodologies, and visualizes key pathways and workflows to provide an objective evaluation.
Mechanism of Action: this compound's Neuroprotective Potential
This compound exerts its effects through multiple pathways, with its primary mechanism believed to be the blockade of calcium channels.[1][2] In the context of ischemic injury, such as stroke, excessive calcium influx into neurons is a critical step in the excitotoxicity cascade, leading to neuronal death.[3][4] By inhibiting calcium entry, this compound may mitigate this downstream damage.[1]
Additional reported mechanisms include:
-
Vasodilation: this compound relaxes smooth muscle in blood vessels, which can improve cerebral blood flow and oxygen supply to tissues at risk.[1]
-
Antiplatelet Activity: The agent has been shown to inhibit platelet aggregation, potentially reducing the risk of thrombus formation in cerebral vasculature.[1]
-
Local Anesthetic Properties: This effect may contribute to its overall therapeutic profile by modulating neuronal excitability.[1][5]
-
Phosphodiesterase (PDE) Inhibition: While considered weak compared to agents like papaverine, this compound does inhibit PDE, though this is not thought to be its primary mechanism for smooth muscle relaxation.[6]
The following diagram illustrates the proposed primary neuroprotective pathway of this compound.
Comparative Data on Neuroprotective Efficacy
Direct, head-to-head quantitative comparisons of this compound with other neuroprotective agents in standardized preclinical models are limited in publicly accessible literature. However, data from individual studies on various agents allow for an indirect assessment. The following tables summarize the efficacy of this compound and other common neuroprotective agents, such as Nimodipine (another calcium channel blocker), Edaravone (a free-radical scavenger), and Citicoline.
Table 1: Preclinical Efficacy in Ischemic Stroke Models
| Agent | Model | Dosage & Administration | Key Outcome | Reference |
| This compound | Data not available in provided search results | - | - | - |
| Nimodipine | Rat (partially reversible focal ischemia) | Intra-arterial injection at reperfusion | 31.3% ± 12.7% infarct volume (vs. 63.8% ± 10.3% in vehicle) | [7] |
| Edaravone | Rat (tMCAO) | 3 mg/kg, IV, at 0 and 90 min post-MCAO | Significant reduction in infarct volume vs. vehicle | [7] |
| Azelnidipine | Rat (transient focal ischemia) | Pretreatment | More marked reduction of infarct volume and edema than amlodipine | [8] |
| Anthocyanin | Mouse (ischemic stroke) | Pre- or post-treatment | 27% or 25% reduction in infarct volume, respectively | [4] |
Table 2: Clinical Efficacy and Investigational Status
| Agent | Condition | Dosage & Administration | Key Outcome | Reference |
| This compound | Age-related cerebral dysfunction | 200 mg b.i.d. for 12 weeks | Statistically significant improvement in symptomatology and performance tests vs. placebo | [9] |
| Citicoline | Acute ischemic stroke | 2000 mg/day for 6 weeks | 38% higher probability of complete recovery at 12 weeks | [7] |
| Edaravone | Acute ischemic stroke | - | Significant improvement in functional outcome (modified Rankin Scale) vs. placebo | [4] |
| Memantine | Mild-moderate ischemic stroke | 60 mg/day | Significant improvement in neurological function (NIHSS) | [7] |
| Nerinetide | Acute ischemic stroke (with thrombectomy) | 2.6 mg/kg, single IV dose | No significant benefit in the majority of patients | [3] |
Note: The translation of neuroprotective effects from preclinical animal models to successful clinical application in humans has been notoriously challenging.[10]
Experimental Methodologies
The evaluation of neuroprotective agents typically involves a multi-stage process, from in vitro screening to in vivo animal models that mimic human disease.[11][12][13][14]
Representative In Vivo Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
A standard preclinical model for assessing efficacy in ischemic stroke is the transient MCAO (tMCAO) model in rodents.[10] This model simulates the most common type of stroke in humans.[10]
Key Steps:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure (tMCAO): A midline incision is made in the neck to expose the carotid arteries. A nylon monofilament suture is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing ischemia.[7]
-
Drug Administration: The investigational agent (e.g., this compound) or vehicle is administered at specific time points (before, during, or after the ischemic event) via a defined route (e.g., intravenously).
-
Reperfusion: After a set period (e.g., 60-90 minutes), the suture is withdrawn to allow blood flow to return to the brain (reperfusion).
-
Neurological Assessment: At various time points post-reperfusion, a battery of behavioral tests is conducted to assess neurological deficits. This can include tests for motor function, sensory function, and coordination.[7]
-
Histological & Biochemical Analysis: After a predetermined survival period (e.g., 24-72 hours), animals are euthanized. Brains are harvested and sectioned.
The following diagram outlines this common experimental workflow.
Conclusion
This compound demonstrates a plausible neuroprotective mechanism primarily through calcium channel blockade and vasodilation.[1][2] Clinical data suggests efficacy in improving symptoms of age-related cerebral dysfunction.[9] However, there is a notable lack of direct comparative data from preclinical ischemic stroke models to rigorously evaluate its performance against newer or more extensively studied neuroprotective agents like Edaravone or Nimodipine. Future research should focus on head-to-head trials within standardized models to clearly define this compound's relative efficacy and therapeutic potential in acute ischemic injury.
References
- 1. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 2. This compound | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Neurogenic component in the effect of papaverine, drotaverine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Prevention of neuronal damage by calcium channel blockers with antioxidative effects after transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Treatment of disorders of cerebral performance in the aged in ambulatory care using this compound. Results of a controlled double-blind phase III study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulforaphane exerts neuroprotective effects via suppression of the inflammatory response in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Spasmolytic Properties of Bencyclane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spasmolytic properties of Bencyclane with two other well-known spasmolytic agents, Papaverine and Drotaverine. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.
Introduction to Spasmolytics
Spasmolytics, or antispasmodics, are a class of drugs that relieve or prevent spasms of smooth muscle, which are involuntary muscle contractions. These agents are crucial in treating a variety of conditions, including gastrointestinal cramps, urinary incontinence, and vascular spasms. The primary mechanisms of action for many spasmolytics involve interference with the signaling pathways that lead to smooth muscle contraction, such as phosphodiesterase (PDE) inhibition and calcium channel blockade. This guide focuses on a comparative analysis of this compound, a drug with a multifaceted mechanism of action, against the established spasmolytics Papaverine and Drotaverine.
Quantitative Data on Spasmolytic Potency
The following table summarizes the available quantitative data on the spasmolytic potency of this compound, Papaverine, and Drotaverine. It is important to note that the presented values are from different studies and experimental conditions, which may not allow for a direct, precise comparison. Therefore, this data should be interpreted with caution.
| Drug | Parameter | Value | Tissue/Experimental Condition | Reference |
| This compound | PDE Inhibition | Weaker than Papaverine | In vitro PDE activity assay | [1] |
| Relaxant Effect | Approximately equal to Papaverine | In vitro smooth muscle relaxation assay | [1] | |
| Papaverine | IC50 | 14.3 µM | K+-induced contraction in rat vas deferens | [2] |
| pA2 | 5.32 | Acetylcholine-induced contraction in rat uterus | [2] | |
| pA2 | 6.23 | Calcium-induced contraction in rat uterus | [2] | |
| Drotaverine | EC50 | 3.0 µM | Cytostatic effect on HT-29 human colorectal carcinoma cells | [3] |
Disclaimer: The IC50 and EC50 values presented are from different experimental setups and may not be directly comparable. A head-to-head study is required for a definitive quantitative comparison of the spasmolytic potencies of these three compounds.
Mechanisms of Action and Signaling Pathways
The spasmolytic effects of this compound, Papaverine, and Drotaverine are mediated through distinct and sometimes overlapping signaling pathways.
This compound
This compound exhibits a complex mechanism of action that contributes to its spasmolytic properties. Its primary modes of action include:
-
Calcium Channel Blockade: this compound directly inhibits the influx of calcium ions (Ca2+) into smooth muscle cells, a critical step for muscle contraction. This is considered a significant contributor to its spasmolytic effect[1][4].
-
Phosphodiesterase (PDE) Inhibition: It has been shown to inhibit PDE activity in vitro, although this effect is considered weak compared to that of Papaverine[1]. PDE inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation. However, some studies suggest that at maximum relaxing concentrations, this compound does not significantly increase cAMP levels, indicating that PDE inhibition may not be its primary mechanism of spasmolysis[1].
-
Other Potential Mechanisms: this compound may also exert its effects through a non-specific antiadrenergic action and a local anesthetic effect on the cell membrane[1][5].
Papaverine
Papaverine is a non-selective phosphodiesterase inhibitor, which is its primary mechanism for inducing smooth muscle relaxation[6][7][8].
-
Non-selective PDE Inhibition: Papaverine inhibits multiple PDE isoenzymes, leading to an accumulation of both cAMP and cyclic guanosine monophosphate (cGMP). Increased levels of these cyclic nucleotides activate protein kinases (PKA and PKG), which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular Ca2+ and smooth muscle relaxation[6].
-
Calcium Channel Blockade: Some evidence suggests that Papaverine may also directly block calcium channels, further contributing to its spasmolytic effect[9].
References
- 1. [The mechanism of action of this compound on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swissmedic.ch [swissmedic.ch]
- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]
- 5. Neurogenic component in the effect of papaverine, drotaverine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Papaverine - Wikipedia [en.wikipedia.org]
- 8. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bencyclane: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds extends throughout their lifecycle, culminating in their safe and compliant disposal. Bencyclane, a pharmaceutical compound, requires careful handling not only in its application but also in its disposal to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for laboratory and pharmaceutical waste management.
Core Principles of this compound Disposal
The disposal of this compound, like other chemical and pharmaceutical waste, is governed by a framework of regulations designed to mitigate potential hazards. The primary directive, as indicated in safety data sheets, is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal"[1]. It is crucial to prevent the entry of this compound into drainage systems or the environment[1].
Disposal procedures are overseen by various regulatory bodies, including the Environmental Protection Agency (EPA) in the United States, which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[2][3]. State and local regulations may also apply and can be more stringent than federal laws[2]. Therefore, consulting with your institution's Environmental Health & Safety (EH&S) department is a critical first step.
Quantitative Data for Hazardous Waste Disposal
While specific quantitative disposal limits for this compound are not publicly available and are typically determined by the treatment facility and local regulations, the following table outlines general quantitative parameters often considered in the disposal of chemical waste.
| Parameter | Guideline/Specification | Regulatory Context |
| Hazardous Waste Generator Status | Determined by the quantity of hazardous waste generated per month. | EPA (RCRA) |
| Container Size | Typically ranges from 1L to 20L for laboratory waste. | Institutional & Safety Protocols |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart/1 kg of acute hazardous waste. | 40 CFR 262.15 |
| Waste Storage Time Limit | Varies from 90 to 180 days depending on generator status. | EPA (RCRA) |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
The following protocol details the necessary steps for the safe and compliant disposal of this compound waste, from initial identification to final handover for destruction.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Conduct all waste handling activities in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
2. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes pure, unadulterated compound, contaminated solutions, and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated glassware).
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste.
3. Containerization:
-
Select a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition and leak-proof.
-
For solid this compound waste, use a securely sealed container. For solutions containing this compound, use a container with a screw cap.
4. Labeling:
-
Label the hazardous waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Harmful if swallowed")[1]
-
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
6. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash[1]. The most common and required method of disposal for pharmaceutical and hazardous chemical waste is incineration at a permitted facility[3].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.
References
Essential Safety and Logistics for Handling Bencyclane
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds like Bencyclane is paramount to ensuring laboratory safety and experimental integrity. This guide provides a procedural framework for the safe use, management, and disposal of this compound, grounded in established safety protocols.
Immediate Safety and Handling Protocols
When working with this compound, a diligent approach to safety is crucial. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental conditions should always be performed to determine the appropriate level of PPE. However, the following table summarizes the recommended PPE for handling this compound based on general safety data sheets and best laboratory practices.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | To protect against accidental splashes or airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated. | To avoid the inhalation of fine particles. |
| Protective Clothing | Laboratory coat. | To protect personal clothing from contamination. |
Handling Procedures
Safe handling practices are critical to prevent contamination and accidental exposure.
-
Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.
-
Hygiene Measures: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves have been worn.
-
Avoiding Contamination: Do not wear gloves or laboratory coats outside of the designated laboratory area to prevent the contamination of other surfaces.
Operational Plan for this compound Handling
A systematic workflow is essential for the safe and efficient management of this compound from receipt to disposal. The following diagram outlines the key stages of this process.
Disposal Plan
The proper disposal of this compound and any associated contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation
-
Characterize Waste: All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, should be treated as chemical waste.
-
Segregate: This waste must be segregated from other laboratory waste streams to prevent chemical reactions and ensure it is disposed of correctly.
Containerization and Labeling
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers for all this compound waste.
-
Labeling: Each container must be clearly labeled as hazardous waste, listing all chemical constituents, including solvents and the estimated concentration of this compound.
Storage and Final Disposal
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal: The final disposal of this compound waste must be conducted through a licensed professional waste disposal service.[1] Incineration at a permitted hazardous waste facility is often the preferred method for the destruction of active pharmaceutical ingredients.[1] Do not dispose of this compound down the drain or in regular trash.[2]
Empty Containers
-
Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
